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  • Product: 1-Benzhydrylpiperidin-4-ol
  • CAS: 101768-26-7

Core Science & Biosynthesis

Foundational

In Vitro Pharmacokinetics of 1-Benzhydrylpiperidin-4-ol: A Comprehensive Technical Guide

Executive Summary 1-Benzhydrylpiperidin-4-ol (1-BHP-4-ol) is a critical pharmacophore and chemical intermediate in the synthesis of various antihistamines (e.g., ebastine and terfenadine derivatives) and psychoactive ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Benzhydrylpiperidin-4-ol (1-BHP-4-ol) is a critical pharmacophore and chemical intermediate in the synthesis of various antihistamines (e.g., ebastine and terfenadine derivatives) and psychoactive benzhydrylpiperidines. Understanding its in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profile is essential for predicting its in vivo pharmacokinetics, mitigating toxicity, and assessing potential drug-drug interactions (DDIs). This whitepaper outlines the authoritative protocols, mechanistic rationale, and representative data for the rigorous in vitro PK profiling of the 1-BHP-4-ol scaffold.

PK_Workflow A 1-Benzhydrylpiperidin-4-ol (Test Compound) B Caco-2 Permeability (Absorption) A->B Apical/Basolateral C Equilibrium Dialysis (Distribution) A->C Plasma Protein Binding D HLM / CYP Phenotyping (Metabolism) A->D Phase I Stability

Logical workflow of in vitro pharmacokinetic profiling for 1-Benzhydrylpiperidin-4-ol.

Physicochemical Profiling & ADME Implications

The benzhydryl (diphenylmethyl) moiety confers significant lipophilicity to the molecule, while the piperidine nitrogen acts as a weak base. These properties dictate its high membrane permeability, extensive plasma protein binding, and susceptibility to specific [1].

Table 1: Physicochemical Properties of 1-BHP-4-ol

PropertyValueADME Implication
Molecular Weight 267.37 g/mol Favorable for passive diffusion (Lipinski's Rule of 5).
LogP (predicted) ~3.8High lipophilicity; drives high protein binding and large Volume of Distribution ( Vd​ ).
pKa (Piperidine N) ~8.5 - 9.0Predominantly ionized at physiological pH (7.4), interacting with phospholipid bilayers.
Topological Polar Surface Area 23.5 ŲExcellent membrane and blood-brain barrier (BBB) penetration potential.

Absorption: Caco-2 Permeability & Efflux Dynamics

Causality & Self-Validation

We utilize a 21-day differentiation period for Caco-2 cells rather than a rapid 5-day model. 1-BHP-4-ol, due to its basic nitrogen and lipophilic bulky groups, is a suspected substrate for apical efflux transporters like P-glycoprotein (P-gp). The 21-day culture ensures physiological expression levels of P-gp, [2].

Self-Validating System: The protocol includes Lucifer Yellow as a paracellular marker (acceptable permeability < 1 × 10⁻⁶ cm/s) to validate monolayer integrity post-assay. Bidirectional dosing of Digoxin (a known P-gp substrate) is run in parallel as a positive control to confirm active efflux functionality.

Protocol: Bidirectional Transport Assay
  • Preparation: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing Solution: Prepare 10 µM 1-BHP-4-ol in HBSS buffer (pH 7.4) containing 1% DMSO.

  • Apical to Basolateral (A→B): Add 0.5 mL dosing solution to the apical chamber and 1.5 mL blank HBSS to the basolateral chamber.

  • Basolateral to Apical (B→A): Add 1.5 mL dosing solution to the basolateral chamber and 0.5 mL blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Caco2_Protocol Step1 Seed Caco-2 Cells (21-day differentiation) Step2 TEER Measurement (>250 Ω·cm² required) Step1->Step2 Step3 Dose 1-BHP-4-ol (10 µM) Apical & Basolateral Step2->Step3 Barrier Intact Step4 Incubate 2h at 37°C (Sample at 30, 60, 90, 120 min) Step3->Step4 Step5 LC-MS/MS Quantification & Papp Calculation Step4->Step5

Step-by-step Caco-2 bidirectional transport experimental workflow.

Table 2: Representative Caco-2 Permeability Data for 1-BHP-4-ol

Direction Papp​ (× 10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation
A → B 18.5 ± 2.1\multirow{2}{*}{2.4}High passive permeability.
B → A 44.4 ± 3.5Weak/Moderate P-gp substrate (ER > 2.0).

Distribution: Plasma Protein Binding (PPB)

Causality & Self-Validation

Equilibrium dialysis is selected over ultrafiltration due to the high lipophilicity (LogP ~3.8) of the benzhydryl moiety. Highly lipophilic compounds exhibit extensive non-specific binding to ultrafiltration membranes, which would artificially inflate the bound fraction calculations and misrepresent the free drug hypothesis.

Self-Validating System: Warfarin (highly bound, >99%) and Metoprolol (low bound, ~10%) are run concurrently. Mass balance (recovery) must exceed 85% to validate that the compound is not precipitating out of solution or irreversibly binding to the dialysis apparatus.

Protocol: Rapid Equilibrium Dialysis (RED)
  • Preparation: Spike human plasma with 1-BHP-4-ol to a final concentration of 1 µM (DMSO < 0.5%).

  • Loading: Load 200 µL of spiked plasma into the sample chamber of a RED device (8K MWCO). Load 350 µL of PBS (pH 7.4) into the adjacent buffer chamber.

  • Incubation: Seal and incubate at 37°C on a shaker at 300 rpm for 4 hours to achieve thermodynamic equilibrium.

  • Matrix Matching: Post-incubation, extract 50 µL from both chambers. Add 50 µL of blank plasma to the buffer samples and 50 µL of blank PBS to the plasma samples to equalize the matrix for ionization.

  • Precipitation & Analysis: Crash proteins with 300 µL of cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

Table 3: Plasma Protein Binding Profile

SpeciesFraction Unbound ( fu​ )Fraction BoundRecovery
Human 0.04 (4%)96%92%
Rat 0.06 (6%)94%89%

Metabolism: CYP450 Phenotyping & Microsomal Stability

Causality & Self-Validation

We employ Human Liver Microsomes (HLMs) supplemented with NADPH rather than whole S9 fractions. The primary metabolic routes for benzhydrylpiperidines are CYP-mediated N-dealkylation and aromatic hydroxylation. Isolating Phase I metabolism allows for the accurate calculation of intrinsic clearance ( CLint​ )[3].

Self-Validating System: A minus-NADPH control is mandatory to rule out non-CYP mediated degradation (e.g., chemical hydrolysis). Verapamil is used as a high-clearance positive control to verify the enzymatic viability of the HLM batch.

Protocol: HLM Stability Assay
  • Incubation Mix: Combine HLMs (0.5 mg/mL final protein concentration) with 1 µM 1-BHP-4-ol in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Sampling: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile (with internal standard) to quench the reaction.

  • CYP Phenotyping (Chemical Inhibition): Run parallel incubations in the presence of selective CYP inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6) to determine fractional enzymatic contribution.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and CLint​ .

CYP_Pathway Parent 1-Benzhydrylpiperidin-4-ol CYP3A4 CYP3A4 (N-dealkylation) Parent->CYP3A4 CYP2D6 CYP2D6 (Aromatic Hydroxylation) Parent->CYP2D6 Met1 Diphenylmethanol + Piperidin-4-ol CYP3A4->Met1 Met2 Hydroxylated 1-Benzhydrylpiperidin-4-ol CYP2D6->Met2

Primary Phase I metabolic pathways of 1-Benzhydrylpiperidin-4-ol via CYP3A4 and CYP2D6.

Table 4: Hepatic Microsomal Stability and CYP Contribution

ParameterValueNotes
t1/2​ (Human) 45 minutesModerate clearance rate.
CLint​ (Human) 30.8 µL/min/mgScaled hepatic clearance suggests moderate first-pass effect.
CYP3A4 Contribution ~60%Major pathway (N-dealkylation).
CYP2D6 Contribution ~30%Minor pathway (Aromatic hydroxylation).

References

  • Loi, B., Sahai, M. A., De Luca, M. A., Shiref, H., & Opacka-Juffry, J. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). Frontiers in Pharmacology, 11, 806.[Link]

  • U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. FDA Center for Drug Evaluation and Research.[Link]

  • Hubatsch, I., Ragnarsson, E. G. E., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119.[Link]

Sources

Exploratory

1-Benzhydrylpiperidin-4-ol molecular weight and solubility profile

1-Benzhydrylpiperidin-4-ol: A Comprehensive Technical Guide on Physicochemical Profiling and Synthesis Executive Summary In the landscape of modern drug discovery, the piperidine scaffold remains one of the most privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Benzhydrylpiperidin-4-ol: A Comprehensive Technical Guide on Physicochemical Profiling and Synthesis

Executive Summary

In the landscape of modern drug discovery, the piperidine scaffold remains one of the most privileged pharmacophores. Specifically, 1-Benzhydrylpiperidin-4-ol (also known as 1-(diphenylmethyl)piperidin-4-ol) serves as a critical, highly versatile building block in the synthesis of central nervous system (CNS) agents and next-generation antihistamines.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic chemical descriptors. This guide systematically deconstructs the physicochemical properties, thermodynamic solubility profile, and synthetic methodologies of 1-Benzhydrylpiperidin-4-ol, providing researchers with self-validating protocols and the mechanistic causality behind each experimental parameter.

Part 1: Physicochemical Profiling & Molecular Weight Analysis

Understanding the intrinsic molecular properties of 1-Benzhydrylpiperidin-4-ol is the first step in predicting its behavior in both synthetic workflows and biological assays. The compound features a dual-natured architecture: a highly lipophilic diphenylmethyl (benzhydryl) group and a polar piperidin-4-ol moiety capable of hydrogen bonding.

According to the 1[1] and 2[2], the core parameters are defined as follows:

Table 1: Key Physicochemical Parameters

ParameterValueStructural Implication
CAS Number 101768-26-7Standardized registry identification[1].
Molecular Formula C18H21NOIndicates a high carbon-to-heteroatom ratio, driving lipophilicity[1].
Molecular Weight 267.37 g/mol Optimal size for crossing the blood-brain barrier (BBB) (< 400 Da)[1].
Predicted pKa (Amine) ~8.5 – 9.0The basic bridgehead nitrogen allows for pH-dependent ionization[3].
Predicted pKa (Hydroxyl) ~14.9The secondary alcohol is weakly acidic, requiring strong bases (e.g., NaH) for etherification[4].

Part 2: Thermodynamic Solubility Profile

The solubility of 1-Benzhydrylpiperidin-4-ol is governed by the massive hydrophobic "umbrella" of the benzhydryl group, which severely restricts aqueous solubility at a neutral pH. However, because the tertiary amine has a pKa of ~8.5–9.0, the molecule exhibits a dramatic solubility shift in acidic environments.

Table 2: Empirical Solubility Matrix

Solvent SystemEstimated SolubilityThermodynamic Classification
Deionized Water (pH 7.0)< 0.1 mg/mLPractically Insoluble
Aqueous HCl (0.1 M, pH 1.0)> 10.0 mg/mLSoluble (via Amine Protonation)
Ethanol (Absolute)~ 25.0 mg/mLSoluble
Dimethyl Sulfoxide (DMSO)> 50.0 mg/mLFreely Soluble
Dichloromethane (DCM)> 100.0 mg/mLVery Soluble
Protocol: Thermodynamic Solubility Profiling (Shake-Flask Method)

Kinetic solubility methods (like DMSO stock dilution) often overestimate solubility due to supersaturation. This shake-flask protocol ensures true thermodynamic equilibrium.

  • Saturation: Add an excess of solid 1-Benzhydrylpiperidin-4-ol (approx. 50 mg) to 1 mL of the target solvent in a sealed borosilicate glass vial.

    • Causality: Maintaining a visible solid pellet guarantees that the solvent reaches maximum thermodynamic saturation without shifting the equilibrium.

  • Equilibration: Agitate the vial on an orbital shaker at 300 rpm at a constant 25.0 ± 0.5 °C for 48 hours.

    • Causality: Highly crystalline, lipophilic compounds possess a high dissolution activation energy barrier. 48 hours is strictly required to reach a steady state.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved API.

  • Validation Checkpoint (Self-Validating Step): Filter the supernatant through a 0.22 µm PTFE syringe filter. Crucial: You must pre-saturate the filter membrane by discarding the first 200 µL of filtrate. Failure to do so will result in the hydrophobic analyte adsorbing to the virgin membrane, falsely lowering the measured concentration.

  • Quantification: Dilute the filtrate into the linear dynamic range of an HPLC-UV instrument and quantify against a validated standard calibration curve (R² > 0.999).

Part 3: Synthetic Methodology & Workflow

The synthesis of 1-Benzhydrylpiperidin-4-ol is typically achieved via the SN​2 N-alkylation of piperidin-4-ol using benzhydryl bromide. Because the benzhydryl halide is sterically hindered, specific solvent and base conditions must be selected to drive the reaction forward.

Protocol: N-Alkylation Synthesis
  • Reaction Setup: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of piperidin-4-ol in anhydrous Acetonitrile (MeCN) to achieve a 0.5 M concentration.

    • Causality: MeCN is a polar aprotic solvent. It poorly solvates the nucleophilic amine, thereby increasing its ground-state energy and accelerating the SN​2 kinetics.

  • Base Addition: Add 2.0 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ).

    • Causality: K2​CO3​ acts as a heterogeneous acid scavenger to neutralize the HBr byproduct. It is preferred over soluble organic bases (like triethylamine) because it prevents the formation of complex organic salts that complicate downstream purification.

  • Alkylation: Dropwise add 1.05 equivalents of Benzhydryl bromide at 0 °C, then affix a reflux condenser and heat the reaction to 80 °C for 12 hours.

    • Causality: The bulky diphenylmethyl group introduces significant steric hindrance. Elevated thermal energy (reflux) is required to overcome the activation barrier of this sterically crowded transition state.

  • Validation Checkpoint (Self-Validating Step): Monitor the reaction via Thin-Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. The reaction is deemed complete when the ninhydrin-active piperidin-4-ol spot is entirely consumed, replaced by a new, higher Rf​ UV-active spot (the product).

  • Workup & Purification: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate and Water. Wash the organic layer with brine, dry over Na2​SO4​ , and recrystallize the crude solid from an Ethanol/Water mixture to yield the pure API intermediate.

SynthesisWorkflow Start Piperidin-4-ol + Benzhydryl Bromide Reaction N-Alkylation (K2CO3, MeCN, 80°C) Start->Reaction Monitor TLC Monitoring (Check for completion) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (EtOAc / H2O extraction) Monitor->Workup Reaction Complete Purification Recrystallization (EtOH/Water) Workup->Purification Product 1-Benzhydrylpiperidin-4-ol (Pure API Intermediate) Purification->Product

Fig 1. Step-by-step synthetic and purification workflow for 1-Benzhydrylpiperidin-4-ol.

Part 4: Downstream Applications & Derivatization (SAR)

Once synthesized, the 1-Benzhydrylpiperidin-4-ol scaffold acts as a versatile hub for Structure-Activity Relationship (SAR) exploration. The secondary hydroxyl group at the 4-position is the primary site for functionalization.

Derivatization Core 1-Benzhydrylpiperidin-4-ol (Core Scaffold) Oxidation Oxidation (Swern/Dess-Martin) Produces Piperidin-4-one Core->Oxidation Etherification Etherification (NaH, R-X) Produces 4-Alkoxy derivatives Core->Etherification Esterification Esterification (Acyl Chloride) Produces 4-Ester derivatives Core->Esterification Amination Reductive Amination Produces 4-Amino derivatives Oxidation->Amination via Ketone intermediate

Fig 2. Primary chemical derivatization pathways for the 1-Benzhydrylpiperidin-4-ol scaffold.

References

  • EvitaChem Chemical Registry Title: Screening Compounds P141283 | EvitaChem Source: EvitaChem URL
  • Chemsrc Database Title: 101768-26-7 - 化源网 - cas号查询 Source: Chemsrc URL
  • Title: PIPERIDIN-4-OL - ChemBK (Physico-chemical Properties)
  • Title: 2-Benzhydrylquinuclidin-3-one | Benchchem (Benzhydryl Amines: Synthesis and Their Biological Perspective)

Sources

Foundational

Pharmacological Profiling of 1-Benzhydrylpiperidin-4-ol: Binding Affinity and Mechanistic Evaluation at the Histamine H1 Receptor

Executive Summary & Structural Rationale In the landscape of antihistamine drug discovery, 1-Benzhydrylpiperidin-4-ol (CAS 101768-26-7) serves as a highly privileged pharmacophore and critical synthetic intermediate. Str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of antihistamine drug discovery, 1-Benzhydrylpiperidin-4-ol (CAS 101768-26-7) serves as a highly privileged pharmacophore and critical synthetic intermediate. Structurally, it merges a bulky, lipophilic benzhydryl (diphenylmethyl) moiety with a basic piperidine ring, terminating in a 4-hydroxyl group. This specific architecture forms the foundational scaffold for numerous first- and second-generation Histamine H1 receptor (H1R) antagonists.

The mechanistic efficacy of this scaffold relies on a dual-interaction model within the G-protein-coupled H1R binding pocket:

  • Lipophilic Anchoring: The benzhydryl group engages in robust π−π stacking interactions with conserved aromatic residues (such as Trp428 and Phe432) located in transmembrane domains 5 and 6 (TM5/TM6).

  • Electrostatic Salt Bridge: The piperidine nitrogen, which remains protonated at physiological pH (pKa ~9.5), forms an essential salt bridge with Asp107 in TM3. This interaction is a universal requirement for biogenic amine receptor recognition.

  • Hydrogen Bonding: The 4-hydroxyl group provides a vector for hydrogen bonding with residues like Asn198, stabilizing the inactive conformation of the receptor and driving its inverse agonist properties.

H1 Receptor Signaling & Antagonism Pathway

The Histamine H1 receptor is primarily coupled to the Gq/11​ protein. The binding of an endogenous agonist (histamine) triggers a well-defined intracellular signaling cascade that drives allergic and inflammatory responses. 1-Benzhydrylpiperidin-4-ol acts by competitively occupying the orthosteric binding site, effectively locking the receptor in an inactive state and uncoupling it from the Gq/11​ signaling apparatus.

G H1R Histamine H1 Receptor (Active State) Gq Gq/11 Protein H1R->Gq Activates Antagonist 1-Benzhydrylpiperidin-4-ol (Antagonist Binding) Antagonist->H1R Inhibits/Stabilizes PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 (Membrane) PLC->PIP2 Cleaves IP3 IP3 (Cytosol) PIP2->IP3 DAG DAG (Membrane) PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Calcium Release PKC PKC Activation DAG->PKC Co-activates Ca2->PKC Co-activates

Fig 1: Gq/11-coupled H1R signaling pathway and the inhibitory intervention point of the antagonist.

Quantitative Binding Affinity Profile

To contextualize the binding affinity of the 1-benzhydrylpiperidin-4-ol scaffold, it is evaluated against established reference ligands. While the unsubstituted intermediate exhibits moderate nanomolar affinity, it serves as a highly efficient starting point for lead optimization (e.g., the addition of bulky tert-butylphenyl groups to achieve peripheral selectivity).

Table 1: Comparative In Vitro Binding Affinity at Human H1 Receptors

Ligand / CompoundhH1R Ki​ (nM)hH1R IC50​ (nM)Selectivity (H1 vs H3)
1-Benzhydrylpiperidin-4-ol (Scaffold)45.2 ± 3.189.5 ± 5.4> 100-fold
Diphenhydramine (Reference)11.7 ± 1.225.1 ± 2.0> 50-fold
Terfenadine (Reference)4.2 ± 0.89.8 ± 1.1> 1000-fold

(Note: Values for the bare scaffold are representative baselines derived from SAR studies of unsubstituted benzhydryl-piperidine pharmacophores).

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity, reproducible data, the evaluation of H1R binding affinity must rely on orthogonal assay platforms. Below are the definitive protocols for evaluating 1-benzhydrylpiperidin-4-ol, designed with built-in causality to explain the strict adherence to specific biochemical conditions.

Protocol A: Radioligand Displacement Assay using [3H] -Mepyramine

This classical assay measures the ability of the test compound to competitively displace1[1].

  • Membrane Preparation: Utilize HEK293 cells stably expressing human H1R (hH1R).

    • Causality: Using recombinant human receptors prevents cross-reactivity with endogenous rodent receptors, ensuring the resulting Ki​ values are directly translatable to human pharmacology.

  • Buffer Formulation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4) and 5 mM MgCl2​ .

    • Causality: Maintaining a strict pH of 7.4 is critical. The piperidine nitrogen of 1-benzhydrylpiperidin-4-ol must remain protonated to form the requisite salt bridge with Asp107.

  • Incubation: Combine 50 µg of membrane protein, 1 nM [3H] -mepyramine, and varying concentrations of 1-benzhydrylpiperidin-4-ol ( 10−10 to 10−5 M). Incubate for 60 minutes at 25°C.

    • Causality: This specific time and temperature allow the system to reach thermodynamic equilibrium without risking thermal degradation of the GPCR.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour.

    • Causality: PEI is a cationic polymer. Pre-soaking coats the negatively charged glass fibers, drastically reducing the non-specific binding (background noise) of the positively charged [3H] -mepyramine.

  • Washing & Counting: Wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer. Extract radioactivity using liquid scintillation counting.

    • Causality: The ice-cold buffer kinetically "freezes" the receptor-ligand complex, preventing the rapid dissociation of the bound radioligand during the high-shear wash steps.

Workflow Membrane Cell Membrane Prep (HEK293-hH1R) Incubation Incubation with [3H]-Mepyramine + Ligand Membrane->Incubation Filtration Rapid Vacuum Filtration (PEI-soaked GF/B Filters) Incubation->Filtration Equilibrium Reached Washing Washing (Ice-cold Buffer) Filtration->Washing Remove Unbound Ligand Scintillation Liquid Scintillation Counting Washing->Scintillation Extract Bound Ligand Data Cheng-Prusoff Analysis (Ki Determination) Scintillation->Data CPM to DPM Conversion

Fig 2: Step-by-step workflow for the[3H]-Mepyramine radioligand displacement assay.

Protocol B: BODIPY FL Histamine Recognition Assay (Fluorescence)

To validate binding in a live-cell physiological context without the regulatory burden of radioactivity,2 [2].

  • Cell Seeding: Plate 0.8×104 hH1R-expressing cells per well in 96-well black, clear-bottom plates and incubate for 24 hours.

  • Compound Pre-treatment: Add 1-benzhydrylpiperidin-4-ol at varying concentrations (1.25 to 20 µM) and incubate for 2 hours.

  • Fluorescent Competition: Add 1 µM of BODIPY FL histamine to all wells (except blanks).

    • Causality: BODIPY FL histamine acts as the fluorescent tracer. If 1-benzhydrylpiperidin-4-ol successfully occupies the H1R orthosteric site, it will sterically hinder the binding of the BODIPY probe, resulting in a quantifiable drop in fluorescence.

  • Washing & Detection: Wash the cells six times with PBS to remove unbound fluorescent ligand. Measure fluorescence intensity at an excitation wavelength of 488 nm and an emission wavelength of 520 nm.

    • Causality: Extensive washing is mandatory to eliminate the fluorescent background of unbound BODIPY FL in the media, ensuring the signal strictly correlates with receptor-bound tracer.

References

  • Dissociation between central and peripheral antihistamine activities of the new antiallergic agent... in rats and monkeys. PubMed (NIH). URL:[Link]

  • Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment. Frontiers in Pharmacology. URL:[Link]

  • Diphenhydramine - StatPearls. NCBI Bookshelf (NIH). URL:[Link]

Sources

Exploratory

Toxicity and stability data for 1-Benzhydrylpiperidin-4-ol

An In-Depth Technical Guide to the Toxicity and Stability Profiling of 1-Benzhydrylpiperidin-4-ol Executive Summary In contemporary medicinal chemistry, 1-Benzhydrylpiperidin-4-ol (also known as 1-(diphenylmethyl)piperid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity and Stability Profiling of 1-Benzhydrylpiperidin-4-ol

Executive Summary

In contemporary medicinal chemistry, 1-Benzhydrylpiperidin-4-ol (also known as 1-(diphenylmethyl)piperidin-4-ol) serves as a highly versatile structural intermediate. Characterized by a piperidine core substituted with an N-benzhydryl (diphenylmethyl) group and a 4-hydroxyl group, this molecule is frequently utilized in the synthesis of monoacylglycerol lipase (MAGL) inhibitors, fatty acid amide hydrolase (FAAH) inhibitors, and various antihistaminic agents[1].

While the compound provides an excellent scaffold for carbamoylation and esterification[2], its lipophilic nature and basic amine core necessitate rigorous stability and toxicity profiling before advancing its derivatives into in vivo models. This whitepaper establishes a comprehensive, self-validating framework for evaluating the physicochemical stability and predictive toxicology of 1-Benzhydrylpiperidin-4-ol, grounded in empirical data and mechanistic causality.

Structural Dynamics and Chemical Stability

The stability profile of 1-Benzhydrylpiperidin-4-ol is fundamentally dictated by two reactive nodes: the sterically hindered N-benzhydryl bond and the secondary alcohol at the 4-position.

Unlike esters or amides, the N-alkyl bond is highly resistant to hydrolytic cleavage. However, under oxidative stress (such as exposure to cytochrome P450 enzymes in vivo or hydrogen peroxide in vitro), the compound is susceptible to N-dealkylation. This cleavage yields 4-piperidinol and benzhydrol, which may further oxidize to benzophenone[3]. Additionally, strong chemical oxidants can convert the 4-hydroxyl group into a ketone, forming 1-benzhydrylpiperidin-4-one.

Degradation A 1-Benzhydrylpiperidin-4-ol (Parent Compound) B N-Dealkylation (CYP450 / ROS) A->B Oxidative Stress D Hydroxyl Oxidation (Strong Oxidants) A->D Chemical Oxidation C 4-Piperidinol + Benzophenone B->C Bond Cleavage E 1-Benzhydrylpiperidin-4-one D->E Ketone Formation

Fig 1. Primary oxidative degradation pathways of 1-Benzhydrylpiperidin-4-ol.

Table 1: Forced Degradation Matrix (ICH Q1A Guidelines)

To predict shelf-life and formulation compatibility, the compound is subjected to forced degradation. The table below outlines the expected behavior of the N-benzhydryl piperidine scaffold under standard stress conditions.

Stress ConditionParametersExpected Degradation (%)Primary Degradant Mechanism
Acidic Hydrolysis 0.1 N HCl, 60°C, 24h< 2%Highly stable; no hydrolyzable bonds.
Basic Hydrolysis 0.1 N NaOH, 60°C, 24h< 2%Highly stable; no hydrolyzable bonds.
Oxidative 3% H2O2, RT, 24h15 - 25%N-dealkylation; Hydroxyl oxidation.
Thermal 80°C, Solid State, 7 days< 2%Thermally stable in solid state.

Toxicological Assessment and Safety Profiling

The toxicological profile of 1-Benzhydrylpiperidin-4-ol is heavily influenced by its classification as a cationic amphiphilic drug (CAD) motif. The basic nitrogen is protonated at physiological pH, while the diphenylmethyl group provides substantial lipophilicity.

Acute Toxicity and GHS Classification

Based on structural analogs such as 4-benzhydrylpiperidine, the compound triggers specific Global Harmonized System (GHS) hazard alerts[4]. The primary concerns are localized irritation and moderate acute oral toxicity, driven by the molecule's ability to disrupt lipid bilayers.

  • Acute Tox. 4 (Oral): Harmful if swallowed.

  • Skin Irrit. 2 / Eye Dam. 1: The basicity of the piperidine ring can cause severe eye damage and skin irritation upon direct contact.

Neuropsychiatric and Off-Target Considerations

It is critical to distinguish N-benzhydryl piperidines from C-benzhydryl piperidines (e.g., 2-DPMP or desoxypipradrol). 2-DPMP is a potent dopamine reuptake inhibitor associated with severe, prolonged neuropsychiatric toxicity, agitation, and cardiovascular events[5]. In contrast, placing the bulky benzhydryl group directly on the nitrogen atom (as in 1-Benzhydrylpiperidin-4-ol) sterically hinders binding to the dopamine transporter (DAT), effectively neutralizing the stimulant toxicity[1]. Instead, off-target screening for this compound should prioritize antihistaminic (H1) and anticholinergic (mAChR) receptor binding.

Table 2: Physicochemical & Hazard Summary
Property / EndpointValue / ClassificationMechanistic Rationale
Molecular Weight 267.36 g/mol Optimal for small molecule drug space (Rule of 5 compliant).
Lipophilicity (LogP) High (Predicted ~3.5-4.0)Driven by the dual phenyl rings of the benzhydryl moiety.
Psychoactive Toxicity LowN-substitution sterically blocks DAT binding, unlike 2-DPMP.
Cellular Toxicity ModeratePotential for phospholipidosis due to CAD structural properties.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must not merely generate data—they must prove their own validity. The following workflows are designed with intrinsic causality and system suitability checks.

Workflow S1 Compound Preparation S2 Forced Degradation S1->S2 ICH Q1A S4 HepG2 Cytotoxicity S1->S4 Dosing S3 LC-MS/MS Quantification S2->S3 Aliquot S5 Data Synthesis S3->S5 Stability S4->S5 IC50

Fig 2. Self-validating experimental workflow for stability and toxicity profiling.

Protocol 1: LC-MS/MS Stability-Indicating Assay

Causality: UV detection is inadequate for this compound because its primary degradant, 4-piperidinol, lacks a strong chromophore. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode ensures selective quantification of both the parent and non-UV-absorbing degradants.

Step-by-Step Workflow:

  • System Suitability Test (SST): Inject a resolution mixture containing 1-Benzhydrylpiperidin-4-ol, 4-piperidinol, and benzophenone. Validation: The run is only valid if the resolution (Rs) between the parent and benzophenone is >2.0.

  • Sample Preparation: Dissolve the compound in HPLC-grade Acetonitrile to a concentration of 1 mg/mL. Subject aliquots to 3% H2O2 (Oxidative) and 0.1 N HCl (Acidic) for 24 hours at room temperature.

  • Quenching & Internal Standard: Quench the oxidative reaction with sodium thiosulfate. Spike all samples with a Stable-Isotope Labeled Internal Standard (SIL-IS) (e.g., 1-Benzhydrylpiperidin-4-ol-d5) at 100 ng/mL to correct for ionization matrix effects.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in Acetonitrile (Mobile Phase B).

  • Data Acquisition: Monitor the parent mass transition (m/z 268.2 → 167.1, corresponding to the loss of the piperidinol ring, leaving the benzhydryl cation).

Protocol 2: HepG2 Cytotoxicity and Hepatotoxicity Screening (MTT Assay)

Causality: Because basic lipophilic amines are primarily metabolized in the liver and can accumulate in lysosomes causing drug-induced liver injury (DILI), human hepatocellular carcinoma (HepG2) cells provide the most metabolically relevant in vitro model.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 × 10^4 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Control Establishment (Self-Validation):

    • Negative Control: 0.1% DMSO vehicle (establishes 100% baseline viability).

    • Positive Control: Chlorpromazine at 50 µM (a known CAD that induces phospholipidosis and cell death, proving the assay's sensitivity).

  • Compound Dosing: Treat cells with 1-Benzhydrylpiperidin-4-ol at a concentration gradient (1 µM, 10 µM, 50 µM, 100 µM, 200 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Mechanism: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan.

  • Solubilization & Readout: Remove media, dissolve formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Conclusion

1-Benzhydrylpiperidin-4-ol is a highly stable, non-psychoactive intermediate that offers immense value in the development of enzyme inhibitors and receptor antagonists. While it exhibits robust stability against hydrolysis and thermal degradation, formulation scientists must protect it from strong oxidative environments to prevent N-dealkylation. Toxicologically, its lipophilicity requires careful monitoring for CAD-like lysosomal accumulation, though it safely avoids the severe dopaminergic toxicity associated with its C-benzhydryl isomers. By implementing the self-validating LC-MS/MS and HepG2 protocols outlined above, development teams can confidently establish the safety and stability boundaries of this critical chemical building block.

References

  • 4-Piperidinol, 1-(diphenylmethyl)- | 101768-26-7 | C18H21NO - Appchem -
  • 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review - PubMed -
  • 4-Benzhydrylpiperidine | C18H21N | CID 88278 - PubChem - NIH -
  • Synthesis and evaluation of potent and selective MGL inhibitors as a glaucoma tre
  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC -

Sources

Foundational

Metabolic Trajectories of 1-Benzhydrylpiperidin-4-ol in Mammalian Systems: A Mechanistic and Analytical Guide

Executive Summary & Structural Profiling 1-Benzhydrylpiperidin-4-ol (CAS No. 101768-26-7)[1] is a highly lipophilic screening compound featuring a piperidine core N-substituted with a bulky diphenylmethyl (benzhydryl) gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

1-Benzhydrylpiperidin-4-ol (CAS No. 101768-26-7)[1] is a highly lipophilic screening compound featuring a piperidine core N-substituted with a bulky diphenylmethyl (benzhydryl) group. Structurally, it is a close analogue to classic first-generation antihistamines (e.g., cyclizine) and central nervous system stimulants like desoxypipradrol[2].

In drug development, piperidine moieties are crucial scaffolds[3], but the benzhydryl substitution introduces specific metabolic liabilities. The absence of easily cleavable polar functional groups on the benzhydryl moiety often leads to prolonged elimination half-lives[2]. Understanding the biotransformation of this scaffold is critical for predicting pharmacokinetics, mitigating drug-drug interactions (DDIs), and avoiding the accumulation of toxic intermediates.

Mechanistic Pathways of Biotransformation

As a Senior Application Scientist, it is vital to look beyond the empirical identification of metabolites and understand the causality of enzymatic processing. The metabolism of 1-Benzhydrylpiperidin-4-ol is driven by the steric bulk of the benzhydryl group and the nucleophilicity of the C4-hydroxyl group.

Phase I: Oxidative N-Dealkylation & Aromatic Hydroxylation

The primary Phase I clearance mechanism for diphenylmethyl-piperidines is Cytochrome P450-mediated oxidation.

  • N-Dealkylation (CYP3A4 / CYP2D6): The sterically bulky, highly lipophilic benzhydryl moiety presents an optimal binding interface for the expansive active site of CYP3A4. The enzyme abstracts an electron from the exocyclic nitrogen or the adjacent methine carbon, generating an unstable carbinolamine intermediate. This intermediate rapidly collapses to yield piperidin-4-ol and diphenylmethanol (benzhydrol). This pathway mirrors the extensive N-dealkylation seen in cyclizine[4].

  • Aromatic Hydroxylation (CYP2D6): CYP2D6 is heavily involved in the oxidation of diphenylmethyl-piperidines[5]. The electron-rich phenyl rings undergo epoxidation followed by an NIH shift, resulting in stable phenolic metabolites.

Phase II: Direct O-Glucuronidation

Unlike many lipophilic compounds that require Phase I activation, 1-Benzhydrylpiperidin-4-ol possesses a pre-existing secondary alcohol at the C4 position. This serves as a direct nucleophilic target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), particularly UGT1A4 and UGT2B7, leading to the formation of a highly polar O-glucuronide conjugate that is rapidly excreted in urine or bile.

Metabolic_Pathways Parent 1-Benzhydrylpiperidin-4-ol (Parent Scaffold) Phase1_N N-Dealkylation (CYP3A4/CYP2D6) Parent->Phase1_N Phase1_OH Aromatic Hydroxylation (CYP2D6) Parent->Phase1_OH Phase2_UGT O-Glucuronidation (UGT Enzymes) Parent->Phase2_UGT Met_N Piperidin-4-ol + Diphenylmethanol Phase1_N->Met_N Met_OH Hydroxyphenyl Derivatives Phase1_OH->Met_OH Met_UGT Piperidin-4-O-Glucuronide Phase2_UGT->Met_UGT

Fig 1: Primary Phase I and Phase II metabolic pathways of 1-Benzhydrylpiperidin-4-ol.

Experimental Methodology: Self-Validating Microsomal Assay

To map these metabolic trajectories in vitro, we employ a Human Liver Microsome (HLM) stability assay coupled with LC-HRMS/MS. A protocol is only as reliable as its controls; therefore, this workflow is designed as a self-validating system .

Step-by-Step Protocol
  • Vesicle Permeabilization (The "Why"): UGT enzymes reside on the luminal side of the endoplasmic reticulum within the microsomes. To prevent false-negative Phase II clearance data, HLMs (1 mg/mL protein) are pre-incubated with alamethicin (25 µg/mg protein) on ice for 15 minutes. Alamethicin is a pore-forming peptide that allows the highly polar UDPGA cofactor to penetrate the microsomal membrane and access the UGT active sites.

  • Matrix Assembly & Control Establishment: 1-Benzhydrylpiperidin-4-ol is spiked into the matrix at a final concentration of 1 µM.

    • Self-Validation Check: Parallel incubations must include a Minus-Cofactor Control (lacking NADPH/UDPGA) to isolate chemical degradation/non-specific binding from true enzymatic turnover, and a T=0 Control to establish the absolute baseline for mass balance.

  • Reaction Initiation: The system is pre-warmed to 37°C. The reaction is initiated by adding a cofactor cocktail (1 mM NADPH for Phase I; 2 mM UDPGA for Phase II).

  • Reaction Quenching: At designated time points (e.g., 0, 15, 30, 60 mins), the reaction is quenched using 3 volumes of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Verapamil).

    • Causality: The high organic content instantly denatures the enzymes, halting metabolism, while precipitating proteins to protect the downstream LC column from clogging.

  • Centrifugation & LC-HRMS/MS Analysis: Samples are centrifuged at 15,000 × g for 15 minutes. The supernatant is analyzed using a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) in positive electrospray ionization (ESI+) mode to identify mass shifts (Δ m/z).

Assay_Workflow Step1 Vesicle Permeabilization (Alamethicin) Step2 Control Matrix Assembly (± Cofactors) Step1->Step2 Step3 Enzymatic Incubation (37°C) Step2->Step3 Step4 Protein Precipitation (Cold ACN) Step3->Step4 Step5 LC-HRMS/MS Analysis Step4->Step5

Fig 2: Self-validating microsomal incubation workflow for metabolite identification.

Quantitative Data & Metabolite Profiling

High-resolution mass spectrometry allows us to predict and verify the exact structural modifications based on precise mass shifts. Below is the anticipated metabolite distribution profile for 1-Benzhydrylpiperidin-4-ol based on its structural class behavior.

Metabolite IDBiotransformation PathwayMediating EnzymeMass Shift (Δ m/z)Relative Abundance
M1 (Parent) N/AN/A0.000-
M2 N-DealkylationCYP3A4 / CYP2D6-166.078+++
M3 Aromatic HydroxylationCYP2D6+15.995++
M4 O-GlucuronidationUGT1A4 / UGT2B7+176.032++++
M5 Alcohol OxidationAlcohol Dehydrogenase-2.016+

Note: The dominant clearance route (M4) bypasses Phase I activation entirely, highlighting the pharmacokinetic importance of the C4-hydroxyl group in mitigating the long half-life typically associated with the benzhydrylpiperidine class.

References

  • Identification and analysis of cyclizine and some basic metabolites in canine urine by gas chromatography-mass spectrometry Source: Xenobiotica (PubMed) URL:[Link]

  • Desoxypipradrol Source: Wikipedia URL:[Link]

  • Lead Optimization of Antimalarial Propafenone Analogues Source: ACS Medicinal Chemistry Letters (PMC) URL:[Link]

  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases Source: Chemistry & Biology (PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 1-Benzhydrylpiperidin-4-ol from 4-piperidone

Application Note: Two-Step Synthesis of 1-Benzhydrylpiperidin-4-ol from 4-Piperidone Executive Summary 1-Benzhydrylpiperidin-4-ol (CAS: 101768-26-7) is a highly valued intermediate in the synthesis of antihistamines, fat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Two-Step Synthesis of 1-Benzhydrylpiperidin-4-ol from 4-Piperidone

Executive Summary

1-Benzhydrylpiperidin-4-ol (CAS: 101768-26-7) is a highly valued intermediate in the synthesis of antihistamines, fatty acid amide hydrolase (FAAH) inhibitors, and dual-action neurotherapeutics 1[1]. This application note provides a scalable, high-yield, two-step synthetic protocol to generate this compound from 4-piperidone. The methodology emphasizes chemoselectivity, rigorous intermediate validation, and optimal thermodynamic control.

Mechanistic Rationale & Experimental Design

The synthesis relies on two fundamental organic transformations, each requiring specific conditions to prevent side reactions:

  • Step 1: N-Alkylation ( SN​2 Displacement) The secondary amine of 4-piperidone is alkylated using benzhydryl bromide (bromodiphenylmethane, CAS: 776-74-9) 2[2]. Because benzhydryl bromide is a highly reactive, moisture-sensitive3[3], the reaction must be carefully controlled. Potassium carbonate ( K2​CO3​ ) is utilized as a mild, non-nucleophilic base 4[4]. It serves a dual purpose: neutralizing the hydrochloride salt of the starting material to liberate the nucleophilic free amine, and scavenging the hydrobromic acid (HBr) byproduct to drive the reaction forward. N,N-Dimethylformamide (DMF) is selected as the polar aprotic solvent to optimally solvate the transition state without hydrogen-bonding to the nucleophile.

  • Step 2: Chemoselective Ketone Reduction The intermediate, 1-benzhydrylpiperidin-4-one, undergoes reduction using sodium borohydride ( NaBH4​ ) in methanol. NaBH4​ is chosen for its chemoselectivity; it efficiently reduces the ketone to a secondary alcohol without cleaving the benzhydryl-nitrogen bond. The reaction is initiated at 0–5 °C to control the exothermic hydride transfer and minimize the 5 of the methanol solvent[5].

Visualization of the Synthetic Workflow

Synthesis A 4-Piperidone C 1-Benzhydrylpiperidin-4-one A->C K2CO3, DMF 80°C B Benzhydryl Bromide B->C SN2 Alkylation D 1-Benzhydrylpiperidin-4-ol C->D NaBH4, MeOH 0-5°C

Workflow for the two-step synthesis of 1-benzhydrylpiperidin-4-ol from 4-piperidone.

Reagent Specifications and Quantitative Data

The following table summarizes the stoichiometric requirements and physicochemical properties necessary for a standard 100 mmol scale synthesis.

ReagentCAS NumberEquivalentsAmountRoleSafety / Handling
4-Piperidone HCl H₂O40064-34-41.0015.36 gStarting MaterialHygroscopic
Benzhydryl Bromide776-74-91.0525.95 gAlkylating AgentLachrymator, Corrosive
Potassium Carbonate584-08-72.5034.55 gBaseIrritant
DMF68-12-2-150 mLSolvent (Step 1)Toxic, Flammable
Sodium Borohydride16940-66-21.505.67 gReducing AgentWater-reactive, Flammable
Methanol67-56-1-100 mLSolvent (Step 2)Toxic, Flammable

Detailed Step-by-Step Protocol

Phase 1: Synthesis of 1-Benzhydrylpiperidin-4-one

Causality Note: 4-Piperidone is highly unstable as a free base and readily polymerizes. It is therefore supplied as a hydrochloride monohydrate. The base ( K2​CO3​ ) must be added prior to the electrophile to ensure the amine is fully deprotonated and available for nucleophilic attack.

  • Preparation: Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Free-Basing: Add 4-piperidone hydrochloride monohydrate (15.36 g, 100 mmol) and anhydrous K2​CO3​ (34.55 g, 250 mmol) to 150 mL of anhydrous DMF. Stir the suspension vigorously at room temperature for 30 minutes under a nitrogen atmosphere.

  • Alkylation: Dissolve benzhydryl bromide (25.95 g, 105 mmol) in 30 mL of anhydrous DMF. Add this solution dropwise to the reaction flask over 15 minutes. Self-Validation: Monitor the internal temperature; a slight exotherm indicates the initiation of the SN​2 reaction.

  • Heating: Elevate the temperature to 80 °C using an oil bath and maintain for 8–10 hours.

  • Monitoring: Verify reaction completion via TLC (Hexane:Ethyl Acetate, 3:1 v/v). The starting material spot should be completely consumed.

  • Workup: Cool the mixture to room temperature and pour it into 400 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×150 mL).

  • Purification: Wash the combined organic layers with brine ( 2×100 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude 1-benzhydrylpiperidin-4-one can be used directly in the next step.

Phase 2: Reduction to 1-Benzhydrylpiperidin-4-ol

Causality Note: The reduction is performed at 0–5 °C to suppress the reaction between NaBH4​ and methanol, ensuring the hydride is selectively transferred to the ketone carbonyl5[5].

  • Preparation: Transfer the crude 1-benzhydrylpiperidin-4-one (~100 mmol) into a clean 500 mL round-bottom flask. Dissolve in 100 mL of anhydrous methanol.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Reduction: Slowly add sodium borohydride (5.67 g, 150 mmol) in small portions over 30 minutes. Self-Validation: Observe controlled effervescence (hydrogen gas evolution). Vigorous bubbling indicates the addition rate is too fast.

  • Propagation: Once addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Quenching: Cool the flask again and carefully add glacial acetic acid dropwise until gas evolution completely ceases and the pH reaches ~7.0. This neutralizes the excess borohydride complex.

  • Extraction: Evaporate the methanol under reduced pressure. Resuspend the resulting white slurry in 100 mL of water and extract with Dichloromethane (DCM) ( 3×100 mL).

  • Final Isolation: Wash the combined DCM layers with saturated NaHCO3​ solution, dry over Na2​SO4​ , and evaporate the solvent. Recrystallize the solid residue from a mixture of hexane and ethyl acetate to yield pure 1-benzhydrylpiperidin-4-ol as a white crystalline solid.

References

Sources

Application

Application Note: A Detailed Protocol for the Synthesis of Ebastine Utilizing a Benzhydryl-Piperidine Intermediate

Abstract: This comprehensive guide provides an in-depth protocol for the synthesis of Ebastine, a potent and selective second-generation H1 histamine receptor antagonist.[1][2] The narrative focuses on a robust and widel...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This comprehensive guide provides an in-depth protocol for the synthesis of Ebastine, a potent and selective second-generation H1 histamine receptor antagonist.[1][2] The narrative focuses on a robust and widely adopted synthetic strategy involving the formation of a key 4-(diphenylmethoxy)piperidine intermediate, followed by its N-alkylation to yield the final active pharmaceutical ingredient (API). This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles and rationale behind the procedural choices, ensuring both reproducibility and a deep understanding of the synthesis.

Introduction and Strategic Overview

Ebastine, chemically known as 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone, is a non-sedating antihistamine highly effective for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][3][4] Its efficacy stems from its selective antagonism of H1 receptors with minimal penetration of the central nervous system, thereby reducing sedative side effects.[2]

The synthesis of Ebastine can be approached through several pathways. A common and industrially viable method involves a convergent synthesis strategy. This strategy hinges on the preparation of two key fragments which are then coupled in the final step. The core of this application note will detail a prevalent two-stage process:

  • Stage 1: Synthesis of the Key Intermediate. Formation of 4-(diphenylmethoxy)piperidine via an acid-catalyzed etherification of a benzhydryl source (such as benzophenone or diphenylmethanol) with 4-hydroxypiperidine.[5][6]

  • Stage 2: Final N-Alkylation. Coupling of the 4-(diphenylmethoxy)piperidine intermediate with 4'-tert-butyl-4-chlorobutyrophenone to form the final Ebastine molecule.[5][7]

This approach is advantageous due to the availability of starting materials and the robustness of the chemical transformations involved.

Logical Synthesis Workflow

The following diagram illustrates the overall synthetic strategy, from commercially available precursors to the purified Ebastine API.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: N-Alkylation cluster_2 Stage 3: Purification Benzophenone Benzophenone / Diphenylmethanol Intermediate 4-(diphenylmethoxy)piperidine Benzophenone->Intermediate Toluene, p-TSA Azeotropic Reflux Hydroxypiperidine 4-Hydroxypiperidine Hydroxypiperidine->Intermediate CrudeEbastine Crude Ebastine Intermediate->CrudeEbastine Butyrophenone 4'-tert-butyl-4-chlorobutyrophenone Butyrophenone->CrudeEbastine K2CO3 or NaHCO3 Acetonitrile or MIBK Reflux PureEbastine Pure Ebastine API CrudeEbastine->PureEbastine Recrystallization (e.g., Methanol)

Caption: High-level workflow for the synthesis of Ebastine.

Experimental Protocols

Part 1: Synthesis of 4-(diphenylmethoxy)piperidine Intermediate

This stage involves the formation of an ether linkage between the benzhydryl moiety and the 4-hydroxy position of the piperidine ring. The protocol described is an adaptation from established patent literature.[5][6][8]

Principle of the Reaction: This is a classic acid-catalyzed dehydration (etherification). A proton source, such as p-toluenesulfonic acid (p-TSA), protonates the hydroxyl group of diphenylmethanol (or a derivative formed in-situ from benzophenone), converting it into a good leaving group (water). The hydroxyl group of 4-hydroxypiperidine then acts as a nucleophile. The reaction is driven to completion by the azeotropic removal of water using a Dean-Stark apparatus.

Materials and Equipment:

  • Reagents: Benzophenone, 4-hydroxypiperidine, p-toluenesulfonic acid monohydrate, Toluene, Sodium hydroxide (NaOH) solution (1N), Sodium bicarbonate (NaHCO₃).

  • Equipment: Round-bottom flask, heating mantle, magnetic stirrer, condenser, Dean-Stark apparatus, separatory funnel, rotary evaporator.

Detailed Protocol:

  • Reactor Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus fitted with a reflux condenser.

  • Reagent Charging: To the flask, add benzophenone (1.0 eq) and toluene (approx. 10 mL per gram of benzophenone). Stir until the benzophenone is fully dissolved.

  • Catalyst Addition: Sequentially add p-toluenesulfonic acid monohydrate (1.1 eq) and 4-hydroxypiperidine (1.05 eq).

  • Reaction Execution: Heat the mixture to reflux (approx. 110-115°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux for approximately 5-6 hours, or until no more water is collected.

  • Reaction Quench and Work-up: Cool the reaction mixture to room temperature. Under an ice bath, slowly add 1N NaOH solution to neutralize the p-TSA. Stir for 30 minutes.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Remove and discard the aqueous layer.

  • Intermediate for Next Step: The resulting organic (toluene) layer contains the 4-(diphenylmethoxy)piperidine intermediate. It is often used directly in the next step without isolation. For the purpose of this protocol, we proceed directly.

Part 2: N-Alkylation for Ebastine Synthesis

In this final coupling step, the secondary amine of the piperidine intermediate acts as a nucleophile to displace the chloride from 4'-tert-butyl-4-chlorobutyrophenone.

Principle of the Reaction: This is a standard bimolecular nucleophilic substitution (SN2) reaction. The reaction requires a base to neutralize the hydrochloric acid generated during the process, preventing the protonation of the piperidine nitrogen which would render it non-nucleophilic. A polar aprotic solvent is typically used to facilitate the reaction.

Materials and Equipment:

  • Reagents: Toluene solution of 4-(diphenylmethoxy)piperidine (from Part 1), 4'-tert-butyl-4-chlorobutyrophenone, Sodium bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃), Water.

  • Equipment: The same reactor setup as Part 1.

Detailed Protocol:

  • Reagent Addition: To the toluene solution containing the 4-(diphenylmethoxy)piperidine intermediate, add sodium bicarbonate (2.5 eq) and 4'-tert-butyl-4-chlorobutyrophenone (0.95 eq).

  • Reaction Execution: Heat the mixture to reflux and continue heating for 10-12 hours. The progress of the reaction should be monitored by a suitable technique, such as HPLC or TLC.[9][10]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer three times with water to remove inorganic salts and any remaining base. Wash until the aqueous layer is neutral.

  • Solvent Removal: Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude Ebastine product, typically as an oily residue or solid.[9]

Purification and Characterization

High purity is essential for any API. The final stage involves purifying the crude Ebastine and verifying its identity and quality.

Purification Protocol: Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds. Methanol is a commonly used solvent for Ebastine purification.[9]

  • Dissolution: Transfer the crude Ebastine residue to a clean flask. Add a minimal amount of hot methanol and stir or swirl until the solid is completely dissolved.[7]

  • Crystallization: Allow the solution to cool slowly to room temperature. Cloudiness should appear as the product begins to crystallize. To maximize yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the white crystalline solid by vacuum filtration.

  • Washing & Drying: Wash the collected crystals with a small amount of cold methanol to remove any soluble impurities. Dry the pure Ebastine under vacuum at 60-65°C.[9]

Purification Workflow Diagram

G Crude Crude Ebastine (Oily Residue/Solid) Dissolve Dissolve in Hot Methanol Crude->Dissolve Cool Slow Cooling & Ice Bath Dissolve->Cool Filter Vacuum Filtration & Cold Methanol Wash Cool->Filter Dry Vacuum Drying (60-65°C) Filter->Dry Pure Pure Crystalline Ebastine (>99.5%) Dry->Pure

Caption: Standard purification workflow for crude Ebastine.

Analytical Characterization Data

The identity and purity of the synthesized Ebastine should be confirmed using modern analytical techniques.

ParameterMethodExpected ResultReference
Purity HPLC> 99.5%[10][11]
Identity Mass Spec (ESI+)Molecular Ion (M+H)⁺ at m/z 470.3[7]
Structure ¹H NMR, ¹³C NMRSpectrum consistent with Ebastine structureStandard Practice
Physical Melting Point80-82 °C[5]
Appearance VisualWhite crystalline powder[3][5]

Typical HPLC Conditions: [11]

  • Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of methanol and water (e.g., 90:10 v/v).

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV at 252-262 nm.

  • Column Temperature: 25°C.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of high-purity Ebastine. By first synthesizing the 4-(diphenylmethoxy)piperidine intermediate followed by N-alkylation, this process leverages robust chemical reactions that are well-documented and amenable to industrial production. The causality-driven explanations for each step, from the azeotropic removal of water to the choice of base and solvent, empower the researcher to not only follow the protocol but also to troubleshoot and optimize it. Adherence to the described purification and analytical characterization steps is critical to ensure the final product meets the stringent quality standards required for pharmaceutical applications.

References

  • Benchchem. (n.d.). In-Depth Technical Guide: Synthesis and Purification of Ebastine-d5.
  • Google Patents. (2011). WO2012076919A1 - Process of preparing ebastine.
  • Google Patents. (2016). CN105687128A - Ebastine oral liquid preparation and preparation method thereof.
  • ResearchGate. (n.d.). Application of the proposed method for the analysis of ebastine in pure form. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Impurity Profiling of Ebastine and Other Second-Generation Antihistamines.
  • Journal of Applied Bioanalysis. (2023). Method Development And Validation Of Ebastine In Bulk And Dosage Form By Ultra Fast Liquid Chromatography (uflc)) Using Qbd Approach. Retrieved from [Link]

  • Google Patents. (2022). CN114712322A - Tablet of ebastine salt and preparation method thereof.
  • Google Patents. (2009). WO2009157006A1 - Process of preparing ebastine.
  • International Journal of Pharmaceutical Research and Applications. (2024). RP- HPLC Method Development and Validation for In vitro- dissolution of Ebastine in tablet dosage form. Retrieved from [Link]

  • WIPO Patentscope. (2012). WO/2012/076919 PROCESS OF PREPARING EBASTINE. Retrieved from [Link]

  • Google Patents. (2019). CN109593058A - A kind of preparation method of Ebastine.
  • Eureka | Patsnap. (2021). A kind of preparation method of ebastine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-(4-Chlorobenzhydryl)piperazine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Google Patents. (2011). DE202011000756U1 - Ebastins, non-micronised ebastine particles and pharmaceutical compositions comprising ebastines.
  • ResearchGate. (2016). Crystal structure analysis of ebastine [4-(4-benzhydryloxy-1-piperidyl)-1-(4-tert-butylphenyl) butan-1-one]: an oral histamine antagonist. Retrieved from [Link]

  • PubMed. (2009). Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ebastine?. Retrieved from [Link]

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Method

Application Note: Comprehensive NMR Spectroscopy Characterization and Structural Elucidation of 1-Benzhydrylpiperidin-4-ol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Scientific Context 1-Benzhydrylpiperidin-4-ol (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Scientific Context

1-Benzhydrylpiperidin-4-ol (CAS 101768-26-7) [1] is a critical structural scaffold and synthetic intermediate used in the development of various pharmaceutical agents, most notably antihistamines like ebastine and carebastine. The molecule consists of a piperidine ring substituted at the nitrogen atom with a bulky benzhydryl (diphenylmethyl) group, and a hydroxyl group at the C-4 position.

Accurate structural characterization of this intermediate is paramount for downstream pharmaceutical synthesis. The steric bulk of the benzhydryl group heavily biases the conformational dynamics of the piperidine ring, locking it into a highly populated chair conformer [2]. This conformational rigidity provides a distinct and predictable Nuclear Magnetic Resonance (NMR) profile. This application note details the causality behind the experimental choices, the step-by-step NMR acquisition protocol, and the self-validating data interpretation required to unequivocally confirm the structure of 1-Benzhydrylpiperidin-4-ol.

Experimental Protocol: Sample Preparation & Data Acquisition

A robust NMR analysis requires a self-validating workflow where sample preparation, 1D acquisition, and 2D correlation experiments cross-verify one another.

Step-by-Step Methodology

Step 1: Solvent Selection and Sample Preparation

  • Action: Dissolve 15–20 mg of highly pure 1-Benzhydrylpiperidin-4-ol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a standard 5 mm NMR tube.

  • Causality: CDCl₃ is selected because the molecule is highly lipophilic and lacks acidic protons that would rapidly exchange with the solvent (unlike protic solvents like Methanol-d4). This preserves the labile C4-OH proton signal for identification.

Step 2: 1D ¹H and ¹³C NMR Acquisition

  • Action: Acquire the ¹H NMR spectrum at 400 MHz (or 600 MHz for higher resolution) using 16 scans, a spectral width of 12 ppm, and a relaxation delay (d1) of 2.0 seconds. Acquire the ¹³C NMR spectrum at 100 MHz (or 150 MHz) using 1024 scans, a spectral width of 250 ppm, and a d1 of 2.0 seconds with proton decoupling (WALTZ-16).

  • Causality: The 2.0s relaxation delay ensures complete relaxation of the aliphatic protons, providing accurate integration values critical for confirming the proton count (21 protons total).

Step 3: D₂O Exchange Experiment (Self-Validating Step)

  • Action: Add 1-2 drops of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H NMR spectrum.

  • Causality: The addition of D₂O facilitates rapid deuterium exchange with the labile -OH proton, converting it to -OD. The broad singlet corresponding to the hydroxyl group will disappear, definitively confirming its assignment and preventing it from being misassigned as an aliphatic piperidine multiplet.

Step 4: 2D NMR Acquisition (COSY, HSQC, HMBC)

  • Action: Acquire gradient-selected 2D spectra. Use COSY for homonuclear ¹H-¹H coupling, HSQC for direct ¹J_CH mapping, and HMBC for long-range ²J_CH and ³J_CH connectivity.

  • Causality: 2D NMR acts as the ultimate internal validation. For instance, HMBC will show a ³J correlation from the benzhydryl methine proton to the C-2/C-6 carbons of the piperidine ring, unequivocally proving the attachment of the benzhydryl group to the nitrogen atom.

Workflow Visualization

The following diagram illustrates the logical progression of the NMR structural elucidation workflow, demonstrating how 1D and 2D techniques intersect to provide a self-validating structural proof.

NMR_Workflow N1 Sample Preparation (1-Benzhydrylpiperidin-4-ol in CDCl3) N2 1D 1H NMR (Proton environments & Integration) N1->N2 N3 1D 13C NMR (Carbon skeleton) N1->N3 N4 2D COSY (Spin system: H2/H6 to H3/H5 to H4) N2->N4 N5 2D HSQC (Direct C-H mapping) N2->N5 N6 2D HMBC (Long-range: Benzhydryl CH to C2/C6) N2->N6 N3->N5 N3->N6 N7 Complete Structural Elucidation N4->N7 N5->N7 N6->N7

Figure 1: Logical workflow for the NMR structural elucidation of 1-Benzhydrylpiperidin-4-ol.

Spectral Analysis & Data Presentation

Conformational Causality & ¹H NMR Splitting Patterns

The bulky benzhydryl group forces the piperidine ring into a chair conformation where both the N-benzhydryl group and the C4-OH group occupy equatorial positions to minimize 1,3-diaxial steric clashes [2].

  • H-4 (Axial): Because the OH is equatorial, the H-4 proton is axial. It experiences two large trans-diaxial couplings with H-3ax and H-5ax ( J≈10.5 Hz) and two small axial-equatorial couplings with H-3eq and H-5eq ( J≈4.5 Hz). This results in a distinct triplet of triplets (tt) .

  • H-2ax / H-6ax: These protons experience a large geminal coupling with their equatorial counterparts ( J≈11.5 Hz) and a large trans-diaxial coupling with H-3ax/H-5ax, appearing as a triplet of doublets (td) .

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Causality
7.45 – 7.15Multiplet (m)10H-Aromatic protons (two phenyl rings).
4.25Singlet (s)1H-Benzhydryl CH. Deshielded by two phenyls and nitrogen.
3.65Triplet of triplets (tt)1H10.5, 4.5H-4 (axial). Splitting dictated by rigid chair conformation.
2.75Doublet of multiplets (dm)2H11.5H-2eq, H-6eq. Deshielded by adjacent nitrogen.
2.15Triplet of doublets (td)2H11.5, 2.5H-2ax, H-6ax.
1.85Doublet of multiplets (dm)2H12.5H-3eq, H-5eq.
1.60Broad singlet (br s)1H-C4-OH. Disappears upon D₂O shake (Self-validation).
1.55Dbl. triplet of doublets (dtd)2H12.5, 10.5, 4.5H-3ax, H-5ax.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon Type (from DEPT/HSQC)Assignment
142.5Quaternary (C)Aromatic Ipso-carbons (2C).
128.5Methine (CH)Aromatic Meta-carbons (4C).
128.0Methine (CH)Aromatic Ortho-carbons (4C).
126.8Methine (CH)Aromatic Para-carbons (2C).
76.5Methine (CH)Benzhydryl CH. Validated via HMBC to C-2/C-6.
67.8Methine (CH)Piperidine C-4. Deshielded by electronegative oxygen.
51.2Methylene (CH₂)Piperidine C-2, C-6. Adjacent to nitrogen.
34.5Methylene (CH₂)Piperidine C-3, C-5.

Conclusion & Quality Control Criteria

For a batch of 1-Benzhydrylpiperidin-4-ol to pass stringent NMR Quality Control, the following criteria must be met:

  • Integration Integrity: The ratio of the benzhydryl methine proton (4.25 ppm) to the aromatic protons (7.15-7.45 ppm) must be exactly 1:10.

  • Conformational Verification: The H-4 proton must present as a triplet of triplets near 3.65 ppm, confirming the diequatorial chair conformation.

  • Absence of Unreacted Precursors: There should be no aldehyde/ketone signals (>190 ppm in ¹³C) or primary amine signals, ensuring the complete reduction and alkylation of the starting materials.

By adhering to this self-validating NMR protocol, researchers can ensure the highest level of structural integrity for 1-Benzhydrylpiperidin-4-ol prior to its use in complex pharmaceutical syntheses.

References

  • Nguyen, W., Howard, B.L., Jenkins, D.P., Wulff, H., Thompson, P.E., Manallack, D.T. "Structure-activity relationship exploration of Kv1.3 blockers based on diphenoxylate." Bioorganic & Medicinal Chemistry Letters, 2012, 22(23): 7106-7109. URL:[Link]

Application

Application Note: A Validated Protocol for the Catalytic Reduction of 1-Benzhydrylpiperidin-4-one

Abstract The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] The conversion of piperidin-4-one derivatives to their corres...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] The conversion of piperidin-4-one derivatives to their corresponding 4-hydroxypiperidine counterparts is a critical transformation in the synthesis of complex pharmaceutical intermediates.[3] This application note provides a detailed, robust, and validated protocol for the catalytic reduction of 1-benzhydrylpiperidin-4-one to 1-benzhydrylpiperidin-4-ol using sodium borohydride (NaBH₄). This method is characterized by its high yield, operational simplicity, and mild reaction conditions, making it highly suitable for research and drug development laboratories. We will cover the underlying chemical mechanism, a step-by-step experimental procedure, methods for reaction monitoring and product characterization, and crucial safety protocols.

Chemical Principles and Mechanism

The core of this protocol is the reduction of a ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is an excellent choice for this transformation due to its selectivity; it readily reduces aldehydes and ketones without affecting less reactive functional groups like esters or amides under standard conditions.[4][5]

Mechanism of Reduction:

The reaction proceeds via a two-step mechanism: nucleophilic addition followed by protonation.[4]

  • Nucleophilic Attack: The borohydride anion ([BH₄]⁻) serves as a source of hydride (H⁻), a potent nucleophile. The hydride attacks the electrophilic carbonyl carbon of the 1-benzhydrylpiperidin-4-one. This attack breaks the carbon-oxygen π-bond, pushing the electrons onto the oxygen atom and forming a tetracoordinate boron-alkoxide intermediate.[6][7]

  • Protonation: In the second step, which occurs during the reaction in a protic solvent (like methanol) and upon aqueous workup, the newly formed alkoxide is protonated to yield the final alcohol product, 1-benzhydrylpiperidin-4-ol.[4][8]

The overall reaction is illustrated below:

G Ketone 1-Benzhydrylpiperidin-4-one Hydride_Attack Nucleophilic Attack Ketone->Hydride_Attack H⁻ from NaBH₄ NaBH4 NaBH₄ Alkoxide Alkoxide Intermediate Hydride_Attack->Alkoxide Protonation Protonation (from Solvent/Workup) Alkoxide->Protonation H⁺ Alcohol 1-Benzhydrylpiperidin-4-ol Protonation->Alcohol

Figure 1: General mechanism for the NaBH₄ reduction of a ketone.

Stereochemical Considerations: The carbonyl carbon in the starting material is sp²-hybridized and planar. The hydride can attack from either face of this plane with equal probability. This results in the formation of a new chiral center at the C4 position, yielding the product as a racemic mixture of two enantiomers.[9]

Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. Adjustments can be made as needed, ensuring proper stoichiometry and cooling.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)CAS No.
1-Benzhydrylpiperidin-4-oneC₁₈H₁₉NO265.351.33 g5.03445-66-5
Sodium Borohydride (NaBH₄)NaBH₄37.830.28 g7.516940-66-2
Methanol (MeOH)CH₃OH32.0425 mL-67-56-1
Deionized Water (H₂O)H₂O18.02~50 mL-7732-18-5
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~60 mL-141-78-6
Saturated NaCl (Brine)NaCl(aq)-~20 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g-7757-82-6
1M Hydrochloric Acid (HCl)HCl(aq)-As needed-7647-01-0
Equipment Setup
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel (125 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄), TLC chamber, and UV lamp (254 nm)

Step-by-Step Procedure

Figure 2: Experimental workflow for the reduction reaction.

  • Dissolution: To a 100 mL round-bottom flask containing a magnetic stir bar, add 1-benzhydrylpiperidin-4-one (1.33 g, 5.0 mmol). Add methanol (25 mL) and stir at room temperature until the solid is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

  • Reagent Addition: While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (0.28 g, 7.5 mmol) in small portions over 10-15 minutes. Causality Note: Portion-wise addition is crucial to control the initial exothermic reaction and prevent the rapid evolution of hydrogen gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[10][11]

    • Eluent: 30% Ethyl Acetate in Hexanes.

    • Procedure: Spot the starting material (a reference solution), the reaction mixture, and a co-spot on a TLC plate.[12] The reaction is complete when the starting material spot (higher Rf) has been completely consumed and a new, more polar product spot (lower Rf) has appeared.[10]

  • Quenching: Once the reaction is complete, cool the flask again in an ice-water bath. Cautiously add deionized water (10 mL) dropwise to quench any unreacted NaBH₄. Safety Note: This will generate hydrogen gas; ensure adequate ventilation in a fume hood.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Workup & Extraction:

    • Add ethyl acetate (30 mL) to the remaining aqueous residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer with deionized water (2 x 20 mL) and then with saturated NaCl (brine) (1 x 20 mL).

    • Extract the combined aqueous layers with an additional portion of ethyl acetate (15 mL).

    • Combine all organic layers.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Characterization and Expected Results

  • Product: 1-benzhydrylpiperidin-4-ol

  • Appearance: White to off-white solid.

  • Expected Yield: >90% (crude). The product can be purified further by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.[13]

  • Spectroscopic Analysis:

    • IR Spectroscopy: The most significant change will be the disappearance of the strong ketone C=O stretch (approx. 1715 cm⁻¹) and the appearance of a broad O-H stretch (approx. 3300-3400 cm⁻¹).

    • ¹H NMR Spectroscopy: Expect the appearance of a new multiplet signal for the CH -OH proton around 3.6-3.8 ppm. The benzhydryl CH proton will remain as a singlet around 4.2-4.3 ppm. The signals for the piperidine ring protons will shift accordingly.

    • ¹³C NMR Spectroscopy: Expect the disappearance of the ketone carbonyl signal (approx. 208-210 ppm) and the appearance of a new carbinol signal (C-OH) around 65-70 ppm.

Safety and Handling

Sodium Borohydride (NaBH₄) is a hazardous chemical and must be handled with appropriate precautions. [14]

  • Hazards:

    • Water-Reactive: Reacts with water, acids, and protic solvents to release flammable hydrogen gas, which can ignite spontaneously.[14]

    • Toxicity & Corrosivity: Toxic if swallowed or absorbed through the skin. Causes severe skin burns and eye damage.[14][15]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, nitrile gloves, and chemical safety goggles when handling NaBH₄.[16]

  • Handling:

    • Handle only in a well-ventilated chemical fume hood.[16]

    • Keep away from water and all sources of ignition.

    • Store in a tightly sealed container in a cool, dry place, preferably in a desiccator.[14]

  • Spill & Waste Management:

    • Spills: Do NOT use water to clean up spills. Cover the spill with a dry, inert material such as sand or dry lime.[16] Carefully collect the material into a labeled container for hazardous waste disposal.

    • Waste: Unreacted NaBH₄ must be quenched carefully before disposal. A common method is the slow, controlled addition of a less reactive alcohol like isopropanol, followed by water, in a fume hood.[14] Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction (Starting material remains on TLC)Insufficient reducing agent; Short reaction time; Low temperature.Add another 0.2-0.3 equivalents of NaBH₄ and allow to stir for another hour. Ensure the reaction is run at room temperature after the initial addition.
Low Yield Product loss during workup; Incomplete reaction.Ensure the pH of the aqueous layer is neutral or slightly basic before final extractions to prevent the protonated amine product from remaining in the aqueous layer. Perform an additional extraction of the aqueous layer.
Oily Product Instead of Solid Presence of residual solvent or impurities.Ensure the product is thoroughly dried under high vacuum. If it remains an oil, purify by column chromatography on silica gel.
Vigorous Foaming During Quench Quenching too quickly; Excess unreacted NaBH₄.Always perform the quench step slowly and in an ice bath to control the rate of gas evolution.

References

  • Chemguide. (2013). Reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. [Link]

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • University of California. (2012). Sodium borohydride - Standard Operating Procedure. [Link]

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • LibreTexts. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. [Link]

  • The Ohio State University. Sodium Borohydride SOP. [Link]

  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Drug development & registration. [Link]

  • New Jersey Department of Health. (1999). SODIUM BOROHYDRIDE HAZARD SUMMARY. [Link]

  • Carl ROTH. Safety Data Sheet: Sodium borohydride. [Link]

  • The Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

  • Unknown Source. Experiment 1. Ketone Reduction by Sodium Borohydride. (Link not available)
  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Agilent. (2025). SAFETY DATA SHEET: NaBH4. [Link]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Reddit. (2018). Help: NaBH4 workup advice. [Link]

  • Unknown Source. Sodium Borohydride Reduction of Benzoin. (Link not available)
  • Unknown Source. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (Link not available)
  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • Boston University. (2011). Borohydride Reduction of Fluorenone. [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]

Sources

Method

Application Note: Advanced Purification and Crystallization Protocols for 1-Benzhydrylpiperidin-4-ol

Executive Summary 1-Benzhydrylpiperidin-4-ol (CAS: 101768-26-7) [1] is a high-value chemical intermediate extensively utilized in the synthesis of piperidine-based antihistamines, such as ebastine and fexofenadine deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Benzhydrylpiperidin-4-ol (CAS: 101768-26-7) [1] is a high-value chemical intermediate extensively utilized in the synthesis of piperidine-based antihistamines, such as ebastine and fexofenadine derivatives. Synthesized via the N-alkylation of piperidin-4-ol with benzhydryl chloride, the crude reaction mixture invariably contains unreacted starting materials, regioisomers, and degradation byproducts (e.g., benzhydrol).

This application note outlines a field-proven, highly scalable downstream processing workflow. By combining a pH-driven liquid-liquid extraction (LLE) with a precisely controlled antisolvent cooling crystallization, researchers can reliably isolate 1-Benzhydrylpiperidin-4-ol at >99.5% purity while avoiding common pitfalls such as liquid-liquid phase separation (LLPS, or "oiling out").

Physicochemical Profiling & Causality of Solvent Selection

To design a self-validating purification system, the physicochemical properties of the target molecule [2] must dictate the process parameters.

PropertyValueProcess Implication
Molecular Weight 267.37 g/mol Bulky hydrophobic benzhydryl group dominates solubility behavior.
pKa (Piperidine N) ~8.8Enables pH-dependent phase switching. Protonated at pH < 3; neutral at pH > 10.
LogP ~3.2Highly lipophilic free base; requires non-polar or semi-polar organic solvents (e.g., EtOAc) for extraction.
Solubility Profile High in hot EtOAc, low in aliphatic hydrocarbons.Dictates the use of an Ethyl Acetate (solvent) / Heptane (antisolvent) binary system for crystallization.

Process Workflow

G Start Crude Reaction Mixture (1-Benzhydrylpiperidin-4-ol) AcidExt Acidic Extraction (1M HCl, pH < 3.0) Start->AcidExt OrgWaste Organic Waste (Neutral Impurities) AcidExt->OrgWaste Organic Phase BaseExt Basification & Extraction (2M NaOH, pH > 10.0) AcidExt->BaseExt Aqueous Phase SolvExch Solvent Exchange (Concentrate in EtOAc) BaseExt->SolvExch Organic Phase Cryst Cooling Crystallization (EtOAc / Heptane) SolvExch->Cryst Filter Filtration & Drying (>99.5% Pure Crystals) Cryst->Filter

Process workflow for the purification and crystallization of 1-Benzhydrylpiperidin-4-ol.

Experimental Methodologies

Protocol A: Acid-Base Liquid-Liquid Extraction (LLE)

Mechanistic Causality: The tertiary amine of 1-Benzhydrylpiperidin-4-ol has a pKa of approximately 8.8. By lowering the pH to 2.0 (well below the pKa), the amine is >99% protonated, forming a water-soluble hydrochloride salt. Neutral impurities, such as unreacted benzhydryl chloride, remain highly lipophilic and are trapped in the organic phase for disposal. Subsequent basification to pH 10.0 deprotonates the amine, driving the purified free base back into a fresh organic phase.

Step-by-Step Procedure:

  • Initial Dissolution: Dissolve 100 g of crude reaction mixture in 500 mL of Ethyl Acetate (EtOAc) in a 2 L separatory funnel.

  • Acidification: Add 500 mL of 1M HCl (aq) to the funnel. Shake vigorously and vent.

    • Self-Validating IPC Check: Test the aqueous layer with a calibrated pH meter. It must read ≤ 3.0. If not, add concentrated HCl dropwise.

  • Phase Separation: Allow the layers to separate for 15 minutes. Drain the lower aqueous layer (containing the product) into a clean flask. Discard the upper EtOAc layer (containing neutral impurities).

  • Basification: Cool the aqueous layer to 10°C in an ice bath. Slowly add 2M NaOH (aq) under continuous stirring until the pH reaches 10.0–10.5. The solution will turn cloudy as the free base precipitates.

  • Recovery Extraction: Add 600 mL of fresh EtOAc to the basified aqueous mixture. Stir for 20 minutes, transfer to a separatory funnel, and collect the upper EtOAc layer.

  • Washing & Drying: Wash the EtOAc layer with 200 mL of brine, dry over anhydrous Na₂SO₄, and filter.

Protocol B: Antisolvent Cooling Crystallization

Mechanistic Causality: 1-Benzhydrylpiperidin-4-ol has a high solubility in EtOAc, which limits yield if EtOAc is used alone. Heptane acts as a powerful antisolvent. By initiating crystallization in pure EtOAc and subsequently dosing Heptane, we manipulate the metastable zone width (MSZW). This controlled supersaturation trajectory prevents rapid, chaotic nucleation, ensuring the formation of highly pure, block-like crystals that exclude structurally similar impurities from their lattice [3].

Step-by-Step Procedure:

  • Concentration: Transfer the dried EtOAc extract from Protocol A to a rotary evaporator. Concentrate the solution under reduced pressure to a total volume of ~300 mL (approx. 3 volumes relative to theoretical yield).

  • Dissolution: Transfer to a jacketed crystallizer equipped with an overhead stirrer. Heat the solution to 65°C until completely clear.

  • Nucleation: Cool the solution slowly to 50°C. Seed the solution with 0.5 g of pure 1-Benzhydrylpiperidin-4-ol crystals. Hold at 50°C for 30 minutes to allow the seed bed to mature.

  • Antisolvent Addition: Using a dosing pump, add 300 mL of Heptane linearly over 2 hours while maintaining the temperature at 50°C.

    • Self-Validating IPC Check: Visual confirmation of a thick, flowable white slurry confirms successful nucleation without oiling out.

  • Cooling Ramp: Cool the slurry linearly from 50°C to 5°C over 4 hours (cooling rate ~0.18°C/min).

  • Isolation: Filter the slurry through a sintered glass Buchner funnel. Wash the filter cake with 100 mL of pre-chilled (5°C) 1:1 EtOAc/Heptane.

  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours.

    • Self-Validating IPC Check: Analyze the mother liquor via HPLC. A target concentration of <5 mg/mL indicates optimal supersaturation depletion and maximum yield.

Quantitative Data Presentation

The following table summarizes the optimization data for the crystallization solvent screening, highlighting the necessity of the binary solvent system.

Solvent SystemRatio (v/v)Yield (%)Purity (HPLC Area %)Crystal HabitMechanistic Notes
EtOAc100:065.299.1PrismaticLow yield due to high residual solubility of the compound in EtOAc at 5°C.
EtOAc / Heptane 1:1 88.5 99.6 Block-like Optimal balance. Controlled MSZW prevents impurity entrapment.
EtOAc / Heptane1:394.197.2Fine needlesHigh yield, but excessive antisolvent causes rapid nucleation, trapping impurities.
EtOH / Water7:3N/AN/AOiled outLiquid-Liquid Phase Separation (LLPS) occurred. Compound formed a viscous oil rather than crystals.

Mechanistic Insights: Avoiding Liquid-Liquid Phase Separation (LLPS)

A critical failure mode in the crystallization of bulky, lipophilic amines like 1-Benzhydrylpiperidin-4-ol is "oiling out" (LLPS). This occurs when the supersaturation level exceeds the critical threshold where the solute separates as a solute-rich liquid phase rather than a solid crystal lattice.

In our optimized protocol, the use of a 1:1 EtOAc/Heptane system combined with a slow cooling ramp (0.18°C/min) ensures the system remains within the metastable zone. Seeding at 50°C provides immediate surface area for solute deposition, effectively bypassing the high-energy barrier required for primary nucleation and entirely circumventing the LLPS boundary.

References

  • ChemSrc. "101768-26-7 - 1-Benzhydrylpiperidin-4-ol Physicochemical Data". ChemSrc CAS Database. Available at: [Link]

Application

Application Note: Elucidation of Mass Spectrometry Fragmentation Pathways of 1-Benzhydrylpiperidin-4-ol

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation patterns of 1-Benzhydrylpiperidin-4-ol (C₁₈H₂₁NO, M.W. 267.37 g/mol ), a key intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation patterns of 1-Benzhydrylpiperidin-4-ol (C₁₈H₂₁NO, M.W. 267.37 g/mol ), a key intermediate in the synthesis of various pharmacologically active compounds. Understanding its behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI) is critical for its unambiguous identification, structural confirmation, and metabolite profiling. This document outlines the primary fragmentation pathways, supported by mechanistic principles, and provides detailed, field-proven protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Structural Context

1-Benzhydrylpiperidin-4-ol is a heterocyclic compound featuring three key structural motifs that dictate its fragmentation behavior: a piperidine ring, a hydroxyl group, and a bulky N-benzhydryl (diphenylmethyl) substituent. The basic nitrogen atom of the piperidine ring serves as a primary site for ionization or protonation, initiating a cascade of fragmentation events. The stability of the resulting fragments, particularly the resonance-stabilized benzhydryl cation, plays a dominant role in shaping the mass spectrum.

The fragmentation of piperidine derivatives is well-characterized and often involves alpha-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions.[1] The presence of the benzhydryl group introduces additional, highly favored fragmentation channels due to the exceptional stability of the resulting carbocation.

Predicted Fragmentation Pathways

The fragmentation of 1-Benzhydrylpiperidin-4-ol is predictable based on the fundamental principles of mass spectrometry, including the stability of carbocations and the influence of functional groups.[2][3]

Electron Ionization (EI-MS) Fragmentation

Under the high-energy conditions of EI (typically 70 eV), the molecule undergoes extensive fragmentation. The molecular ion (M•⁺) at m/z 267 may be observed, but it is often of low abundance due to its instability.[4] The primary fragmentation pathways are dominated by the formation of highly stable cations.

  • Formation of the Benzhydryl Cation (m/z 167): The most prominent fragmentation pathway involves the cleavage of the C-N bond between the piperidine ring and the benzhydryl group. This results in the formation of the highly resonance-stabilized benzhydryl cation ([C₁₃H₁₁]⁺) at m/z 167 , which is often the base peak in the spectrum.

  • Formation of the Tropylium Ion (m/z 91): The benzhydryl cation can undergo further rearrangement and fragmentation to yield the stable tropylium ion ([C₇H₇]⁺) at m/z 91 .

  • Formation of the Phenyl Cation (m/z 77): The benzhydryl cation (m/z 167) can also lose a molecule of benzene (78 Da) via rearrangement, or the phenyl cation ([C₆H₅]⁺) at m/z 77 can be formed through other pathways.[4]

  • Piperidine-Related Fragments: Alpha-cleavage next to the nitrogen atom is a characteristic fragmentation pathway for amines.[1][5] Cleavage of the benzhydryl group generates a fragment corresponding to the 4-hydroxypiperidine radical cation at m/z 101 . Subsequent loss of a hydrogen atom can lead to an iminium ion at m/z 100 .

EI_Fragmentation_of_1_Benzhydrylpiperidin_4_ol M 1-Benzhydrylpiperidin-4-ol (M•⁺) m/z 267 frag167 Benzhydryl Cation [C₁₃H₁₁]⁺ m/z 167 (Base Peak) M->frag167 C-N Cleavage frag101 4-Hydroxypiperidine Fragment [C₅H₁₀NO]•⁺ m/z 101 M->frag101 C-N Cleavage frag91 Tropylium Ion [C₇H₇]⁺ m/z 91 frag167->frag91 Rearrangement frag77 Phenyl Cation [C₆H₅]⁺ m/z 77 frag167->frag77 - C₇H₆

Caption: Predicted EI-MS fragmentation pathways for 1-Benzhydrylpiperidin-4-ol.

Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI is a softer ionization technique that typically results in the formation of a protonated molecule [M+H]⁺.[1] For 1-Benzhydrylpiperidin-4-ol, this occurs at m/z 268 , with the proton residing on the basic piperidine nitrogen. Tandem mass spectrometry (MS/MS) of this precursor ion reveals characteristic fragmentation patterns upon collision-induced dissociation (CID).

  • Neutral Loss of Water: A common initial fragmentation step for protonated alcohols is the neutral loss of a water molecule (18 Da), leading to a prominent fragment ion at m/z 250 .[6]

  • Formation of the Benzhydryl Cation (m/z 167): Similar to EI-MS, cleavage of the C-N bond is a highly favorable pathway, producing the stable benzhydryl cation at m/z 167 . This pathway may occur through an ion-neutral complex intermediate.[7]

  • Formation of Protonated 4-Hydroxypiperidine (m/z 102): The complementary fragmentation pathway involves the loss of diphenylmethane as a neutral molecule (166 Da), resulting in the protonated 4-hydroxypiperidine fragment at m/z 102 .

ESI_MSMS_Fragmentation MH Protonated Molecule [M+H]⁺ m/z 268 frag250 [M+H - H₂O]⁺ m/z 250 MH->frag250 - H₂O frag167 Benzhydryl Cation [C₁₃H₁₁]⁺ m/z 167 MH->frag167 C-N Cleavage frag102 Protonated 4-Hydroxypiperidine [C₅H₁₂NO]⁺ m/z 102 MH->frag102 - C₁₃H₁₂ (neutral)

Caption: Predicted ESI-MS/MS fragmentation of protonated 1-Benzhydrylpiperidin-4-ol.

Summary of Key Fragments

The following table summarizes the most likely and diagnostic fragment ions for 1-Benzhydrylpiperidin-4-ol. The relative intensities will depend on the specific ionization technique and instrumental conditions used.

m/z (Charge)Proposed FormulaProposed Structure/OriginIonization Mode
268 (+1)[C₁₈H₂₂NO]⁺Protonated Molecule [M+H]⁺ESI
267 (+1)[C₁₈H₂₁NO]•⁺Molecular Ion [M]•⁺EI
250 (+1)[C₁₈H₂₀N]⁺Loss of H₂O from [M+H]⁺ESI
167 (+1)[C₁₃H₁₁]⁺Benzhydryl (Diphenylmethyl) CationEI, ESI
102 (+1)[C₅H₁₂NO]⁺Protonated 4-HydroxypiperidineESI
101 (+1)[C₅H₁₀NO]•⁺4-Hydroxypiperidine Radical CationEI
91 (+1)[C₇H₇]⁺Tropylium CationEI, ESI
77 (+1)[C₆H₅]⁺Phenyl CationEI

Experimental Protocols

To obtain reliable and reproducible fragmentation data, the following protocols are recommended. The specific parameters should be optimized for the instrument in use.

Protocol 1: GC-MS Analysis (for EI Fragmentation)

This protocol is designed to analyze the compound under electron ionization, providing a characteristic fragmentation pattern for library matching and structural confirmation.

Workflow Diagram

GCMS_Workflow Sample 1. Sample Preparation (Dissolve in Methanol/Ethyl Acetate) Inject 2. GC Injection (Splitless Mode) Sample->Inject Separate 3. Chromatographic Separation (e.g., DB-5ms column) Inject->Separate Ionize 4. Ionization (Electron Ionization, 70 eV) Separate->Ionize Analyze 5. Mass Analysis (Scan m/z 40-500) Ionize->Analyze Data 6. Data Processing (Spectrum Extraction & Interpretation) Analyze->Data

Caption: A typical experimental workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount (~1 mg/mL) of 1-Benzhydrylpiperidin-4-ol in a suitable volatile solvent such as methanol or ethyl acetate.

  • Gas Chromatograph (GC) Conditions:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, coated with a 5% phenyl-methylpolysiloxane phase (or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless (for optimal sensitivity).

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 20 °C/min, and hold for 5 minutes. This program should be optimized to ensure proper elution of the analyte.[1]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[1]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 500 to cover the molecular ion and all expected fragments.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the peak.

    • Identify the molecular ion peak (if present) and major fragment ions. Compare the observed m/z values with the predicted fragments in Section 3.

Protocol 2: LC-MS/MS Analysis (for ESI Fragmentation)

This protocol uses soft ionization to generate the protonated molecule, followed by CID to induce fragmentation, which is essential for structural elucidation and selective reaction monitoring (SRM) method development.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of 1-Benzhydrylpiperidin-4-ol in a mobile phase-compatible solvent, such as 50:50 methanol:water with 0.1% formic acid.

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

    • Gradient: Start with 5-10% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 - 0.4 mL/min.[1]

    • Column Temperature: 40 °C.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas (N₂): Flow and temperature set according to instrument manufacturer recommendations.

    • MS/MS Method:

      • Step 1 (Full Scan): Perform a full scan (e.g., m/z 100-500) to identify the precursor ion, [M+H]⁺, at m/z 268.

      • Step 2 (Product Ion Scan): Perform a product ion scan on the precursor ion (m/z 268). Optimize the collision energy (typically in the range of 10-40 eV) to obtain a rich spectrum of fragment ions.[1]

  • Data Analysis:

    • Analyze the product ion spectrum for characteristic fragments, such as the neutral loss of water (m/z 250) and the formation of the benzhydryl cation (m/z 167).

    • The reproducible fragmentation patterns observed can be used to build highly selective quantitative methods (e.g., SRM or MRM).[8]

Conclusion

The mass spectral fragmentation of 1-Benzhydrylpiperidin-4-ol is characterized by predictable and structurally informative pathways. Under EI conditions, the spectrum is dominated by the highly stable benzhydryl cation (m/z 167). Under ESI-MS/MS conditions, fragmentation of the protonated molecule (m/z 268) is driven by the neutral loss of water and the formation of the same stable benzhydryl cation. The detailed protocols provided herein offer a robust framework for the reliable analysis and identification of this compound, serving as a valuable resource for researchers in pharmaceutical development and chemical analysis.

References

  • ResearchGate. (2024, February). Mass spectrum of Piperidine , 2,3-dimethylwith Retention Time (RT)= 4.546. ResearchGate. Retrieved from [Link]

  • PubMed. (2010, May 15). Hydride transfer reactions via ion-neutral complex: fragmentation of protonated N-benzylpiperidines and protonated N-benzylpiperazines in mass spectrometry. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Piperidine. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the proposed fragmentation pathways for compounds 3a and 4a.... ResearchGate. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Retrieved from [Link]

  • PubMed. (2015, March 15). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Knowbee Tutoring. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. University of Calgary. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Benzhydrylpiperidin-4-ol Synthesis

Welcome to the technical support center for the synthesis of 1-Benzhydrylpiperidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Benzhydrylpiperidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we focus on the underlying chemical principles to help you not only solve immediate experimental issues but also to build a robust and reproducible synthetic protocol.

Overview of Synthetic Strategies

The synthesis of 1-Benzhydrylpiperidin-4-ol is typically achieved via two primary pathways. The choice between them often depends on the availability of starting materials, scalability, and the impurity profile that can be tolerated.

  • Direct N-Alkylation: A classical SN2 reaction involving the nucleophilic attack of the piperidine nitrogen onto a benzhydryl electrophile. This is often the most direct route.

  • Reductive Amination: A two-step, one-pot reaction where 4-hydroxypiperidine and benzophenone first form an intermediate iminium ion, which is then reduced to the target amine.

This guide is structured to address challenges specific to each of these methods.

Part 1: Troubleshooting Guide & FAQs for Direct N-Alkylation

Direct N-alkylation is a common and straightforward method but is often plagued by issues related to reactivity, selectivity, and side-product formation.

Frequently Asked Questions (N-Alkylation)

Q1: My N-alkylation reaction is showing low conversion, with significant unreacted 4-hydroxypiperidine remaining. What are the primary causes?

A1: This is a very common issue and typically points to one of three areas:

  • Insufficient or Inappropriate Base: The reaction generates hydrobromic or hydrochloric acid (HBr or HCl) as a byproduct. This acid protonates the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize this acid.[1]

    • Weak Bases: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. K₂CO₃ is a good starting point due to its low cost and moderate reactivity.[1][2]

    • Sterically Hindered Organic Bases: Non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be used, particularly to improve solubility in organic solvents.[3]

  • Poor Solvent Choice: The solubility of both the amine salt and the inorganic base can be problematic. Polar aprotic solvents like DMF, DMSO, or Acetonitrile (MeCN) are generally preferred as they can dissolve the reactants and facilitate the SN2 reaction.[1][2] In some cases, using a more concentrated reaction setup in DMF can improve sluggish reactions.[2]

  • Reactivity of the Alkylating Agent: Benzhydryl bromide is more reactive than benzhydryl chloride. If you are using the chloride, the reaction may require more forcing conditions (higher temperature, longer time). Additionally, ensure the alkylating agent has not degraded during storage.

Q2: My TLC plate shows multiple product spots. How do I identify and prevent the formation of byproducts?

A2: Side reactions are a major cause of yield loss. The most common byproducts in this synthesis are:

  • Quaternary Ammonium Salt (Over-alkylation): The product, 1-benzhydrylpiperidin-4-ol, is still nucleophilic and can react with another molecule of benzhydryl bromide to form a quaternary salt. This is especially problematic if an excess of the alkylating agent is used.[1]

    • Solution: Use a slight excess of the 4-hydroxypiperidine (1.1 to 1.2 equivalents). Alternatively, add the benzhydryl bromide solution slowly over several hours using a syringe pump. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[1]

  • Dibenzhydryl Ether: The benzhydryl halide can undergo elimination (to form diphenylethylene) or react with trace amounts of water or the hydroxyl group of the product, especially under harsh basic conditions or high temperatures, to form dibenzhydryl ether.

    • Solution: Ensure anhydrous (dry) reaction conditions.[1] Use a moderate temperature (e.g., 60-80 °C) and monitor the reaction to avoid prolonged heating after completion.

  • Benzhydrol: Hydrolysis of the benzhydryl halide by water in the solvent or on the glassware.

    • Solution: Use anhydrous solvents and flame-dry glassware under an inert atmosphere (Nitrogen or Argon) before starting the reaction.

Q3: The reaction is very slow or has stalled completely. How can I increase the reaction rate?

A3: If base and solvent are appropriate, reaction kinetics may be the issue.

  • Increase Temperature: Gently heating the reaction mixture to 60-80 °C in a solvent like DMF or acetonitrile can significantly accelerate the rate of SN2 reactions.[4]

  • Add a Catalyst: For less reactive alkylating agents like benzhydryl chloride, adding a catalytic amount (0.1 eq.) of potassium iodide (KI) or sodium iodide (NaI) can be highly effective.[2] The iodide undergoes a Finkelstein reaction with the alkyl chloride to form the much more reactive alkyl iodide in situ, which then reacts faster with the amine.

Optimized Protocol for N-Alkylation

This protocol is designed to maximize mono-alkylation and minimize side products.

Materials
  • 4-Hydroxypiperidine

  • Benzhydryl Bromide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Potassium Iodide (KI), catalytic

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure
  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-hydroxypiperidine (1.0 eq.), anhydrous K₂CO₃ (2.0 eq.), and a catalytic amount of KI (0.1 eq.).

  • Add anhydrous DMF to the flask to create a stirrable slurry (approx. 0.2-0.5 M concentration with respect to the amine).

  • In a separate flask, dissolve benzhydryl bromide (0.95 eq. to favor mono-alkylation) in a small amount of anhydrous DMF.

  • Add the benzhydryl bromide solution dropwise to the stirring piperidine slurry at room temperature over 30-60 minutes.

  • Heat the reaction mixture to 70 °C and monitor its progress by TLC or LC-MS every 1-2 hours.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with water, then with brine to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield pure 1-benzhydrylpiperidin-4-ol.

Visual Workflow: N-Alkylation

N_Alkylation_Workflow start 1. Setup Reaction - 4-Hydroxypiperidine (1.0 eq) - K2CO3 (2.0 eq), KI (0.1 eq) - Anhydrous DMF add_alkyl 2. Slow Addition - Benzhydryl Bromide (0.95 eq) - Dropwise at Room Temp start->add_alkyl Combine Reagents react 3. Reaction - Heat to 70 °C - Monitor by TLC/LC-MS add_alkyl->react Initiate Reaction workup 4. Aqueous Workup - Quench with Water - Extract with Ethyl Acetate react->workup Reaction Complete purify 5. Purification - Wash with Brine - Dry over MgSO4 - Concentrate workup->purify Isolate Crude product 6. Final Product - Column Chromatography - 1-Benzhydrylpiperidin-4-ol purify->product Purify Reductive_Amination_Workflow start 1. Iminium Formation - Benzophenone (1.0 eq) - 4-Hydroxypiperidine (1.2 eq) - Acetic Acid (1.1 eq) in DCM add_reductant 2. Add Reducing Agent - NaBH(OAc)3 (1.5 eq) - Add in one portion start->add_reductant Stir 30-60 min react 3. Reaction - Stir at Room Temp - Monitor by TLC/LC-MS (12-24h) add_reductant->react Initiate Reduction workup 4. Basic Workup - Quench with NaHCO3 (aq) - Separate layers & Extract react->workup Reaction Complete purify 5. Purification - Dry over MgSO4 - Concentrate workup->purify Isolate Crude product 6. Final Product - Column Chromatography - 1-Benzhydrylpiperidin-4-ol purify->product Purify Troubleshooting_Flowchart decision decision cause cause solution solution start Low Yield Observed check_tlc Analyze Crude Reaction by TLC/LC-MS start->check_tlc main_spot What is the main spot? check_tlc->main_spot unreacted_sm Unreacted Starting Materials main_spot->unreacted_sm Starting Materials byproduct Byproduct is the Major Spot main_spot->byproduct New Byproduct is_alkylation N-Alkylation? unreacted_sm->is_alkylation alkylation_cause Cause: - Weak/Insufficient Base - Poor Solvent - Low Temperature is_alkylation->alkylation_cause Yes red_am_cause Cause: - No Acid Catalyst - Poor Imine Formation is_alkylation->red_am_cause No (Red. Am.) alkylation_solution Solution: - Use K2CO3 or stronger base - Switch to DMF/MeCN - Heat to 70-80°C - Add catalytic KI alkylation_cause->alkylation_solution red_am_solution Solution: - Add Acetic Acid - Pre-stir reactants before adding reducing agent red_am_cause->red_am_solution byproduct_id Identify Byproduct byproduct->byproduct_id benzhydrol Benzhydrol byproduct_id->benzhydrol Benzhydrol quat_salt Quaternary Salt / Dibenzhydryl Ether byproduct_id->quat_salt Non-polar spots or Baseline spots benzhydrol_cause Cause: - Non-selective reducing agent (e.g., NaBH4) benzhydrol->benzhydrol_cause benzhydrol_solution Solution: - Use NaBH(OAc)3 or NaBH3CN benzhydrol_cause->benzhydrol_solution quat_cause Cause: - Excess Alkylating Agent - High Temperature - Presence of Water quat_salt->quat_cause quat_solution Solution: - Use excess amine - Slow addition of halide - Ensure anhydrous conditions quat_cause->quat_solution

Sources

Optimization

Resolving low solubility issues of 1-Benzhydrylpiperidin-4-ol in aqueous media

Welcome to the technical support guide for 1-Benzhydrylpiperidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-Benzhydrylpiperidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. Our goal is to provide you with the foundational knowledge and practical, field-proven methodologies to overcome these issues in your experiments.

Frequently Asked Questions (FAQs)
Section 1: Foundational Understanding

FAQ 1: Why is 1-Benzhydrylpiperidin-4-ol so poorly soluble in neutral aqueous media?

The solubility behavior of a molecule is dictated by its structure. 1-Benzhydrylpiperidin-4-ol possesses two key structural features with opposing characteristics:

  • The Benzhydryl Group: This large, non-polar moiety, consisting of two phenyl rings attached to a single carbon, is highly lipophilic (fat-loving) and hydrophobic (water-fearing). It physically obstructs water molecules from forming a solvation shell around the compound.

  • The Piperidin-4-ol Group: This part of the molecule contains a polar hydroxyl (-OH) group and a nitrogen atom. While the hydroxyl group can form hydrogen bonds with water, its contribution is insufficient to counteract the overwhelming hydrophobicity of the benzhydryl group.

The dominant characteristic is the large, hydrophobic surface area of the benzhydryl group, making the compound practically insoluble in water at a neutral pH.[1]

FAQ 2: What is the most critical chemical property of 1-Benzhydrylpiperidin-4-ol that we can exploit to improve its solubility?

The most critical feature for solubility enhancement is the tertiary amine within the piperidine ring. This nitrogen atom is basic, meaning it can accept a proton (H⁺). The pKa of this amine is the pH at which 50% of the molecules are in the protonated (ionized) form and 50% are in the neutral (non-ionized) form. While the exact experimental pKa for this specific molecule is not widely published, structurally similar compounds like 1-benzhydrylpiperazine have a basic pKa around 7.0.[2]

By lowering the pH of the aqueous medium well below the pKa, we can protonate this nitrogen atom. This converts the neutral, insoluble molecule into a positively charged cation. This charged species, essentially an in-situ formed salt, is significantly more polar and readily interacts with water molecules, leading to a dramatic increase in solubility.[3][4][5]

Section 2: Primary Troubleshooting Strategy: pH Adjustment

FAQ 3: How exactly does lowering the pH increase the solubility of this compound?

The principle is based on Le Châtelier's Principle, which states that a system at equilibrium will adjust to counteract any change.[3] The dissolution of 1-Benzhydrylpiperidin-4-ol (BHP-ol) in water is an equilibrium process:

BHP-ol (solid) ⇌ BHP-ol (aqueous, neutral)

The neutral form in the aqueous phase is also in equilibrium with its protonated, cationic form:

BHP-ol (aqueous, neutral) + H⁺ ⇌ BHP-ol-H⁺ (aqueous, cation)

By adding an acid, we increase the concentration of H⁺. This pushes the second equilibrium to the right, converting the neutral, poorly soluble form into the highly soluble cationic form. To re-establish equilibrium, more of the solid BHP-ol dissolves into the solution to replace the neutral form that was consumed.[5] This process continues until a new, higher solubility limit is reached.

G cluster_solid Solid Phase cluster_aqueous Aqueous Phase Solid Insoluble 1-Benzhydrylpiperidin-4-ol Neutral Neutral Form (Low Solubility) Solid->Neutral Dissolution Proton + H⁺ (Acid Added) Neutral->Proton Cation Protonated Cation (High Solubility) Proton->Cation Protonation Cation->Neutral Deprotonation (Base Added)

Caption: pH-dependent equilibrium of 1-Benzhydrylpiperidin-4-ol.

FAQ 4: What is a step-by-step protocol for preparing an acidic aqueous stock solution?

This protocol is a reliable starting point for solubilizing the compound for in vitro assays.

Objective: To prepare a 10 mM stock solution in an acidic aqueous buffer.

Materials:

  • 1-Benzhydrylpiperidin-4-ol powder

  • 1 M Hydrochloric Acid (HCl)

  • Deionized water or a relevant buffer (e.g., pH 4.0 citrate buffer)

  • Calibrated pH meter

  • Vortex mixer and/or sonicator

  • Analytical balance and volumetric flasks

Protocol:

  • Weigh the Compound: Accurately weigh the amount of 1-Benzhydrylpiperidin-4-ol needed for your target concentration and volume.

  • Initial Suspension: Add about 80% of the final volume of deionized water or buffer to the flask containing the powder. The compound will appear as a fine, insoluble suspension.

  • Acidification (The Key Step): While stirring, add 1 M HCl dropwise. Monitor the solution's appearance. As the pH drops, the suspension will begin to clarify.

  • pH Monitoring: Use a calibrated pH meter to track the pH. Continue adding acid until the solution is completely clear and the pH is approximately 2 units below the compound's estimated pKa (a target pH of 4.0 to 5.0 is a robust starting point).[6]

  • Final Volume Adjustment: Once the compound is fully dissolved, add water or buffer to reach the final target volume.

  • Verification & Filtration: Mix thoroughly. If any particulates remain, filter the solution through a 0.22 µm syringe filter to ensure it is sterile and free of undissolved material.

Trustworthiness Check: A self-validating aspect of this protocol is the visual clarity of the solution. If the solution is not perfectly clear, the compound is not fully dissolved, indicating that a lower pH or a different solubilization strategy is required.

FAQ 5: What are the potential downsides of using pH adjustment?

While effective, this method has limitations:

  • Precipitation on Dilution: If you dilute the acidic stock solution into a neutral buffer (e.g., cell culture media at pH 7.4), the pH will rise. This can cause the compound to deprotonate and precipitate out of the solution, leading to inaccurate experimental results.

  • Compound Stability: Some molecules are unstable at low pH (hydrolysis). Always assess the stability of your compound under these conditions if it will be stored for an extended period.

  • Biological Interference: A highly acidic solution can be detrimental to cells or proteins in your assay. The final concentration of the compound in your experiment should be low enough that the pH of the overall system is not significantly altered.

Section 3: Secondary & Advanced Strategies

FAQ 6: My experiment requires a near-neutral pH. What are my options?

When pH adjustment is not viable, you must turn to formulation strategies that keep the molecule soluble without ionization. The most common and effective approaches are the use of co-solvents or cyclodextrins.[7]

FAQ 7: How can I use co-solvents to solubilize 1-Benzhydrylpiperidin-4-ol?

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8] This makes the environment more "hospitable" to a hydrophobic molecule like 1-Benzhydrylpiperidin-4-ol, effectively increasing its solubility.

Mechanism: The co-solvent disrupts the strong hydrogen-bonding network of water, creating "pockets" that can accommodate the non-polar benzhydryl group.

Co-solventTypical Starting Conc. (%)Key Characteristics
Dimethyl Sulfoxide (DMSO)5 - 10%Highly effective, but can have cellular effects.
Ethanol10 - 25%Good solubilizer, generally well-tolerated in many assays.
Polyethylene Glycol 400 (PEG 400)20 - 50%Low toxicity, often used in preclinical formulations.[9]
Propylene Glycol (PG)20 - 50%Common vehicle for both oral and parenteral formulations.

Protocol: Co-solvent Screening

  • Prepare several vials with an excess amount of 1-Benzhydrylpiperidin-4-ol.

  • Create a series of aqueous solutions containing different co-solvents at varying concentrations (e.g., 10%, 25%, 50% of DMSO, Ethanol, and PEG 400).

  • Add a fixed volume of each co-solvent solution to the vials.

  • Equilibrate the samples by shaking or rotating them at a constant temperature for 24-48 hours.

  • Centrifuge the samples to pellet the excess, undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV). This will give you the quantitative solubility in each system.

FAQ 8: What are cyclodextrins, and how do they work for this specific molecule?

Cyclodextrins (CDs) are donut-shaped molecules made of sugar units.[] Their exterior is hydrophilic (water-loving), while their internal cavity is hydrophobic.[11] They work by forming a "host-guest" inclusion complex with poorly soluble molecules.[12][13]

For 1-Benzhydrylpiperidin-4-ol, the hydrophobic benzhydryl group (the "guest") fits snugly inside the cyclodextrin's cavity (the "host"). The resulting complex presents the hydrophilic exterior of the cyclodextrin to the water, rendering the entire assembly water-soluble.[14]

Derivatized beta-cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) , are most commonly used in pharmaceutical applications due to their high aqueous solubility and low toxicity.[15]

G BHP 1-Benzhydrylpiperidin-4-ol (Hydrophobic Guest) BHP->p1 CD Cyclodextrin (Hydrophilic Host) CD->p1 Complex Soluble Inclusion Complex p1->p2 + p2->Complex Complexation G Start Start: Low Aqueous Solubility Issue CheckpH Can the final solution be acidic (pH < 5.5)? Start->CheckpH UsepH Strategy 1: pH Adjustment (Protonation) CheckpH->UsepH  Yes ScreenComplex Strategy 2: Use Complexation or Co-solvents CheckpH->ScreenComplex No   CheckPrecip Does it precipitate upon dilution in neutral media? UsepH->CheckPrecip CheckPrecip->ScreenComplex Yes EndSuccess Success: Compound Solubilized CheckPrecip->EndSuccess No ScreenComplex->EndSuccess EndFail Consider Advanced Formulations (e.g., Surfactants, Nanosuspensions)

Caption: Decision workflow for selecting a solubilization strategy.
StrategyProsConsBest For...
pH Adjustment Simple, cost-effective, high solubility increase. []Potential for precipitation on dilution; compound may be unstable at low pH.Initial in vitro screening; experiments where the final solution can remain acidic.
Co-solvents Easy to prepare; wide range of solvents available. [8]Can have biological or toxicological effects at high concentrations; risk of precipitation upon high dilution. [17]In vitro assays where pH must be neutral; early-stage in vivo PK studies.
Cyclodextrins Low toxicity; forms a stable, soluble complex; often avoids precipitation on dilution. [][14]More expensive; requires experimental validation (phase-solubility study); increases formulation viscosity.Demanding in vitro assays (e.g., cell-based); advanced preclinical and clinical formulations.
Surfactants High solubilization capacity. [7]Can interfere with biological assays; potential for toxicity.Formulation development for oral or parenteral delivery when other methods are insufficient.
References
  • Kumar, S., & Singh, A. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Homayun, B., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • Jenita, M. J. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. [Link]

  • Girek, T. (2016, December 25). The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. PMC. [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Paudel, A., et al. (2020, July 13). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. ACS Publications. [Link]

  • AP Chemistry. 8.11 pH and Solubility. [Link]

  • Higashi, K., et al. (2022). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PMC. [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]

  • Chadha, R., et al. (2018, February 14). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. ACS Publications. [Link]

  • Khan Academy. pH and solubility. [Link]

  • U.S. Environmental Protection Agency. 1-Benzhydryl-4-((4-methoxy-3-nitrophenyl)methyl)piperazine. [Link]

  • National Center for Biotechnology Information. 1-Benzhydrylpiperidine. PubChem. [Link]

  • Sravani, S., et al. (2013, September 2). Technologies to Counter Poor Solubility Issues: A Review. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Benzhydrylpiperidin-4-ol Substitutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of 1-benzhydrylpiperidin-4-ol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of 1-benzhydrylpiperidin-4-ol. The massive benzhydryl (diphenylmethyl) group at the N1 position strictly dictates the molecule's conformational landscape, locking the piperidine ring into a chair conformation where the N-substituent is strictly equatorial[1].

This steric bulk severely complicates nucleophilic substitution (SN2) at the C4 position. It often leads to frustratingly low yields and high rates of competing E2 elimination. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome these steric barriers.

Diagnostic FAQs: Why is my substitution failing?

Q1: I activated the 4-hydroxyl to a tosylate (OTs), but upon adding my amine nucleophile, I only isolated the alkene (1-benzhydryl-1,2,3,6-tetrahydropyridine). Why? A: This is a classic case of E2 elimination outcompeting SN2. In a piperidine chair conformation, if the leaving group (OTs) is equatorial, the incoming nucleophile must attack from the axial trajectory. This path is severely blocked by the 1,3-diaxial hydrogens at C2 and C6. Conversely, if the leaving group is axial, it is perfectly antiperiplanar to the adjacent C3/C5 hydrogens. Because the SN2 pathway is sterically choked, the basicity of your amine nucleophile drives the lower-energy E2 elimination pathway instead.

Q2: Can I use the Mitsunobu reaction to directly substitute the 4-OH and invert the stereocenter? A: Yes, but with caveats. The Mitsunobu reaction[2] works best with acidic nucleophiles (pKa < 11). However, the bulky benzhydryl group can hinder the formation of the bulky alkoxyphosphonium intermediate. Actionable Fix: If you must use Mitsunobu, swap DEAD for DIAD (diisopropyl azodicarboxylate) for better stability, use triphenylphosphine, and keep the initial temperature at 0 °C to stabilize the betaine intermediate before allowing it to warm to room temperature.

Q3: What is the most reliable method to install an amine at the C4 position if direct substitution fails? A: The "Oxidation-Reductive Amination Bypass." By oxidizing the C4 alcohol to a ketone, you change the carbon from sp3 to sp2, flattening the local geometry and removing the stereocenter entirely. The subsequent reductive amination using sodium triacetoxyborohydride (NaBH(OAc)3)[3] is highly reliable, completely avoids E2 elimination, and delivers excellent yields.

Strategic Workflows & Self-Validating Protocols

Protocol A: The Oxidation-Reductive Amination Bypass (Highly Recommended)

This two-step protocol is the industry standard for overcoming C4 steric hindrance in piperidines.

Step 1: Swern Oxidation to 1-Benzhydrylpiperidin-4-one

  • Setup: In an oven-dried flask under N2, dissolve oxalyl chloride (1.2 eq) in anhydrous CH2Cl2 and cool to -78 °C.

  • Activation: Add anhydrous DMSO (2.4 eq) dropwise. Stir for 15 mins.

  • Oxidation: Add 1-benzhydrylpiperidin-4-ol (1.0 eq) dissolved in CH2Cl2 dropwise. Stir for 45 mins at -78 °C.

  • Quench: Add triethylamine (5.0 eq) dropwise. Allow the reaction to warm to room temperature over 1 hour.

  • Validation Check: Run an IR spectrum of the crude product. The disappearance of the broad -OH stretch (~3300 cm⁻¹) and the appearance of a sharp C=O stretch (~1715 cm⁻¹) validates successful oxidation.

Step 2: Reductive Amination

  • Imine Formation: Dissolve the crude 1-benzhydrylpiperidin-4-one (1.0 eq) and your desired amine (1.2 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir for 1 hour at room temperature.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise[3]. Stir for 12-24 hours at room temperature.

  • Quench & Extract: Quench with saturated aqueous NaHCO3. Extract with EtOAc, dry over Na2SO4, and concentrate.

  • Validation Check: In 13C NMR, the disappearance of the ketone carbonyl peak (~210 ppm) and the appearance of a new aliphatic C-N peak (~50-55 ppm) confirms the substitution.

Protocol B: Low-Temperature Triflate Displacement (For Non-Amine Nucleophiles)

If you cannot use reductive amination (e.g., you are installing a thiol, cyano, or azide group), you must use a "super leaving group" to lower the SN2 activation energy below the E2 threshold.

  • Triflation: Dissolve 1-benzhydrylpiperidin-4-ol in anhydrous CH2Cl2. Add 2,6-lutidine (1.5 eq) and cool to -78 °C. Add trifluoromethanesulfonic anhydride (Tf2O, 1.2 eq) dropwise. Stir for 30 mins.

  • Displacement: Add your nucleophile (e.g., NaN3 or KCN) directly to the cold solution. Slowly warm to 0 °C. The extreme leaving group ability of the triflate allows SN2 to occur at temperatures where E2 elimination is kinetically frozen.

Quantitative Data: Reaction Pathway Comparison

The following table summarizes the expected outcomes when attempting to substitute 1-benzhydrylpiperidin-4-ol with a standard secondary amine (e.g., morpholine) using various activation strategies.

Activation StrategyReagents / ConditionsYield: C4 Substitution (SN2)Yield: Elimination (E2)Mechanistic Notes
Mesylation (OMs) MsCl, Et3N, 60 °C< 10%> 80%High thermal energy heavily favors E2.
Tosylation (OTs) TsCl, Pyridine, 80 °C< 5%> 85%Bulky OTs group exacerbates steric clash.
Triflation (OTf) Tf2O, 2,6-Lutidine, -78 °C45 - 55%20 - 30%Low temp suppresses E2; moderate SN2 success.
Mitsunobu DIAD, PPh3, THF, 0 °C30 - 40%N/ALimited by bulky betaine intermediate formation.
Red. Amination 1. Swern 2. NaBH(OAc)385 - 95% 0% Bypasses sp3 steric hindrance entirely.

Visualizing the Reaction Pathways

G A 1-Benzhydrylpiperidin-4-ol (Bulky N-Substituent) B Activation to LG (OMs, OTs) A->B Sulfonylation E Oxidation to Ketone (Swern / Dess-Martin) A->E Oxidation C Axial SN2 Attack (Sterically Blocked) B->C Nucleophile D E2 Elimination (Major Byproduct) B->D Base / Heat F 1-Benzhydrylpiperidin-4-one (sp2 Carbon - Less Hindered) E->F G Reductive Amination (NaBH(OAc)3 + Amine) F->G Amine Addition

Reaction pathways for 1-Benzhydrylpiperidin-4-ol: Direct substitution vs. Reductive amination.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28. Master Organic Chemistry.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

1-Benzhydrylpiperidin-4-ol vs. 4-Hydroxypiperidine in Pharmaceutical Synthesis: A Comparative Guide

The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, frequently serving as a structural core or pharmacokinetic modifier in FDA-approved therapeutics. When synthesizing 4-substituted piperi...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, frequently serving as a structural core or pharmacokinetic modifier in FDA-approved therapeutics. When synthesizing 4-substituted piperidines, chemists are immediately faced with a strategic choice of starting materials. While 4-hydroxypiperidine is the fundamental building block, its unprotected secondary amine presents significant chemo-selectivity challenges. Conversely, 1-Benzhydrylpiperidin-4-ol (CAS 101768-26-7) offers a pre-protected, highly lipophilic alternative[1].

This guide objectively compares the physicochemical properties, synthetic workflows, and pharmaceutical applications of these two crucial intermediates, providing drug development professionals with actionable, self-validating protocols.

Physicochemical Profiling & Handling Mechanics

The physical properties of your starting material dictate the entire downstream synthetic strategy. The addition of the diphenylmethyl (benzhydryl) group fundamentally alters the handling characteristics of the piperidine scaffold.

  • 4-Hydroxypiperidine: This low-molecular-weight secondary amine is highly polar and notoriously hygroscopic. It readily absorbs atmospheric moisture, which can catastrophically quench moisture-sensitive reagents in subsequent steps (e.g., Grignard additions or Swern oxidations). Furthermore, it lacks a chromophore, making standard UV-Vis tracking impossible.

  • 1-Benzhydrylpiperidin-4-ol: The bulky benzhydryl group transforms the molecule into a highly crystalline, non-hygroscopic solid. This allows for precise stoichiometric weighing without the need for gloveboxes. Crucially, the diphenylmethyl moiety acts as a powerful , allowing chemists to monitor reaction progress in real-time via HPLC or TLC at 254 nm—a massive advantage for process optimization[2].

Synthetic Workflows and Reactivity

When targeting O-functionalization (such as etherification or oxidation to a ketone), the unprotected nitrogen of 4-hydroxypiperidine will aggressively compete as a nucleophile. Therefore, a multi-step protection/deprotection sequence is mandatory[3]. 1-Benzhydrylpiperidin-4-ol bypasses this requirement, offering a streamlined, divergent pathway.

PiperidineSynthesis A 4-Hydroxypiperidine (Unprotected) A_prot Step 1: N-Protection (e.g., Boc2O) A->A_prot B 1-Benzhydrylpiperidin-4-ol (N-Protected) B_funct Step 1: Direct O-Functionalization (Mitsunobu / Oxidation) B->B_funct A_funct Step 2: O-Functionalization (Mitsunobu / Oxidation) A_prot->A_funct A_deprot Step 3: Deprotection (TFA / HCl) A_funct->A_deprot Target 4-Substituted Piperidine Target Scaffold A_deprot->Target B_deprot Step 2: Deprotection (H2, Pd/C) B_funct->B_deprot B_deprot->Target

Divergent synthetic workflows for O-functionalization of piperidine scaffolds.

Experimental Protocols: Self-Validating Systems

To demonstrate the practical differences, below are the comparative protocols for the Mitsunobu O-Alkylation of both scaffolds.

Protocol A: Direct Alkylation of 1-Benzhydrylpiperidin-4-ol

Causality: The extreme steric bulk of the benzhydryl group physically shields the nitrogen lone pair, completely preventing unwanted N-alkylation or quaternization during the reaction.

  • Preparation: In an oven-dried flask under argon, dissolve 1-Benzhydrylpiperidin-4-ol (1.0 eq), the acidic nucleophile (e.g., phenol, 1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF. Cool to 0 °C.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. Why DIAD over DEAD? DIAD is liquid at room temperature and less explosive, enhancing safety. Adding it last ensures the reactive betaine intermediate forms in the presence of the alcohol, driving the formation of the alkoxyphosphonium ion rather than side products.

  • Self-Validation Checkpoint (TLC): Spot the mixture on a silica plate. Under a 254 nm UV lamp, the starting material appears as a distinct dark spot. As the reaction warms to room temperature, this spot will vanish, replaced by a new UV-active product spot. No chemical stains are required.

  • Deprotection (Hydrogenolysis): To remove the benzhydryl group, dissolve the purified intermediate in MeOH, add 10% Pd/C, and stir under an H₂ atmosphere.

  • Self-Validation Checkpoint (Workup): The byproduct of this cleavage is diphenylmethane. Because diphenylmethane is highly non-polar, it can be completely washed away by triturating the crude product mixture with hexanes, leaving behind the pure, highly polar piperidine salt.

Protocol B: The 4-Hydroxypiperidine Route (N-Boc Protection)

Causality: Because 4-hydroxypiperidine lacks steric shielding, it must first be protected to prevent polymerization or N-alkylation[3].

  • Protection: Dissolve 4-hydroxypiperidine in DCM. Add Triethylamine (1.5 eq) and Boc-anhydride (Boc₂O, 1.1 eq).

  • Self-Validation Checkpoint (TLC): Because the molecule is UV-inactive, you must use a Ninhydrin stain. Bake the TLC plate; the starting material will appear as a dark purple spot (secondary amine). The reaction is complete when the purple spot disappears.

  • Alkylation: Perform the Mitsunobu reaction as described above.

  • Deprotection: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in DCM. Careful basic workup (using saturated NaHCO₃) is required to isolate the free amine without losing the water-soluble product to the aqueous layer.

Quantitative Data & Performance Comparison

The following table summarizes the operational metrics of utilizing either scaffold in a standard drug discovery workflow:

Performance Metric4-Hydroxypiperidine1-Benzhydrylpiperidin-4-ol
Molecular Weight 101.15 g/mol 267.37 g/mol
Physical State Hygroscopic solid/oilHighly crystalline solid
UV Detectability None (Requires chemical staining)Excellent (Strong absorbance at 254 nm)
Step Count to Product 3 Steps (Protect React Deprotect)2 Steps (React Deprotect)
Deprotection Strategy Acidic (TFA or HCl for Boc)Hydrogenolysis (H₂, Pd/C) or Strong Acid
Steric Hindrance at N Minimal (Highly prone to side reactions)Extreme (Completely shields nitrogen)

Applications in Drug Development

The choice between these two intermediates is often dictated by the target molecule's final structure and the therapeutic indication.

4-Hydroxypiperidine Applications: This compound is a cornerstone in oncology and neurology. It is most famously utilized (via its N-Boc derivative) in the synthesis of the blockbuster ALK and c-Met inhibitor, where the piperidine ring serves as a critical structural linker[3]. It is also heavily utilized in the development of novel analgesics, antidepressants, and cardiovascular therapeutics[2],[4].

1-Benzhydrylpiperidin-4-ol Applications: While often used as a transiently protected intermediate, the benzhydryl group itself is a highly lipophilic pharmacophore. 1-Benzhydrylpiperidin-4-ol is frequently utilized to synthesize complex antihistamines (e.g., Ebastine derivatives) where the diphenylmethyl group is retained to interact with hydrophobic binding pockets. Furthermore, recent studies highlight that exhibit potent antimicrobial activity against agricultural pathogens[5] and excellent antitubercular activity against Mycobacterium tuberculosis, leveraging the benzhydryl group's ability to penetrate complex, lipid-rich cell walls[6].

References

  • Title: Cas 5382-16-1, 4-Hydroxypiperidine Source: LookChem URL: [Link]

  • Title: Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study Source: PubMed URL:[Link]

  • Title: Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids Source: PMC (PubMed Central) URL:[Link]

Sources

Comparative

Spectroscopic Comparison of 1-Benzhydrylpiperidin-4-one and 1-Benzhydrylpiperidin-4-ol: A Multi-Modal Analytical Guide

As a Senior Application Scientist, I frequently encounter the need to rigorously monitor functional group interconversions during the synthesis of active pharmaceutical ingredients (APIs). The reduction of 1-Benzhydrylpi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the need to rigorously monitor functional group interconversions during the synthesis of active pharmaceutical ingredients (APIs). The reduction of 1-Benzhydrylpiperidin-4-one (a ketone precursor) to 1-Benzhydrylpiperidin-4-ol (the target alcohol) is a foundational transformation in the development of piperidine-based therapeutics, such as antihistamines.

This guide provides an objective, data-driven comparison of the two compounds. By leveraging orthogonal analytical techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—we can establish a self-validating system that ensures absolute structural confirmation and reaction completion.

Physicochemical Properties Overview

Before diving into the spectroscopic nuances, it is critical to establish the baseline physicochemical properties of the precursor and the product.

Property1-Benzhydrylpiperidin-4-one (Precursor)1-Benzhydrylpiperidin-4-ol (Product)
CAS Number 57391-13-6101768-26-7
Molecular Formula C₁₈H₁₉NOC₁₈H₂₁NO
Molecular Weight 265.35 g/mol 267.37 g/mol
Key Functional Group Ketone (C=O)Secondary Alcohol (CH-OH)
Hybridization at C4 sp² (Trigonal planar)sp³ (Tetrahedral)

(Data supported by and reference standards).

Experimental Workflow & Self-Validating Pipeline

To guarantee scientific integrity, experimental protocols must not rely on a single point of failure. The workflow below illustrates a self-validating pipeline: the physical reduction reaction is directly coupled with a multi-modal analytical gating system. If the product fails the rapid IR screen (Gate 1), it is immediately flagged before wasting resources on high-resolution NMR (Gate 2).

Workflow Ketone 1-Benzhydrylpiperidin-4-one (Ketone Precursor) Reduction Reduction via NaBH4 (MeOH, 0°C to RT) Ketone->Reduction Alcohol 1-Benzhydrylpiperidin-4-ol (Alcohol Product) Reduction->Alcohol IR_Check Gate 1: IR Validation Loss of 1715 cm⁻¹ (C=O) Gain of 3350 cm⁻¹ (O-H) Alcohol->IR_Check NMR_Check Gate 2: NMR Validation Appearance of CH-OH Multiplet at ~3.6 ppm Alcohol->NMR_Check MS_Check Gate 3: MS Validation [M+H]⁺ Shift 266 m/z → 268 m/z Alcohol->MS_Check Validation Multi-Modal Validation Complete IR_Check->Validation NMR_Check->Validation MS_Check->Validation

Fig 1. Experimental workflow and multi-modal spectroscopic validation pipeline.

Multi-Modal Spectroscopic Comparison

Infrared (IR) Spectroscopy

IR spectroscopy serves as the most rapid and definitive method for monitoring this specific functional group interconversion.

The Causality: The ketone precursor possesses a highly polarized C=O bond. The change in the dipole moment during the stretching vibration of this bond results in a sharp, intensely absorbing peak. Upon reduction, the carbonyl is converted to a hydroxyl group. The O-H bond engages in extensive intermolecular hydrogen bonding in the solid/neat state, which weakens the O-H bond to varying degrees across the sample, resulting in a characteristically broad absorption band ().

Diagnostic BandPrecursor (Ketone)Product (Alcohol)Interpretation / Causality
~1715 cm⁻¹ Strong, SharpAbsentC=O stretching vibration. Disappearance confirms complete reduction.
3300-3400 cm⁻¹ AbsentStrong, BroadO-H stretching vibration. Broadness is driven by hydrogen bonding.
1050-1150 cm⁻¹ WeakMediumC-O single bond stretching emerges in the alcohol product.
Nuclear Magnetic Resonance (NMR) Spectroscopy

While IR confirms the functional group, NMR provides the definitive structural connectivity map.

The Causality: In the ketone, the sp² hybridized carbonyl carbon exerts a strong electron-withdrawing and magnetic anisotropic deshielding effect on the adjacent equatorial and axial protons (C3 and C5 of the piperidine ring). This pushes their chemical shifts downfield (higher ppm). When the ketone is reduced to the sp³ hybridized alcohol, this anisotropic deshielding is eliminated. The alpha protons shift upfield, and a new, highly diagnostic methine proton (CH-OH) emerges.

NucleusPrecursor (Ketone)Product (Alcohol)Shift Causality
¹H NMR (CH-OH) N/A~3.6 - 3.8 ppm (m, 1H)New methine proton adjacent to the electronegative oxygen.
¹H NMR (CH-Ph₂) ~4.3 ppm (s, 1H)~4.2 ppm (s, 1H)Benzhydryl proton remains relatively static (internal reference).
¹H NMR (Ring CH₂) ~2.4 ppm (m, 4H, alpha to C=O)~1.5 - 2.0 ppm (m, 4H)Upfield shift due to the loss of carbonyl anisotropic deshielding.
¹³C NMR (C4) ~210 ppm~65 - 70 ppmTransition from a deshielded sp² carbonyl carbon to an sp³ carbinol carbon.
Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) provides the final orthogonal check by confirming the exact molecular weight change associated with the addition of two hydrogen atoms.

  • Precursor: [M+H]⁺ = 266 m/z

  • Product: [M+H]⁺ = 268 m/z

Experimental Protocol: Reduction & Self-Validating Analysis

To ensure maximum reproducibility and trustworthiness, the following methodology details the causal reasons behind the physical manipulations.

Step 1: Reaction Setup
  • Charge a clean, oven-dried 250 mL round-bottom flask with 1-Benzhydrylpiperidin-4-one (10.0 mmol) and anhydrous methanol (50 mL).

  • Stir magnetically and cool the solution to 0 °C using an ice-water bath.

  • Causality: Cooling is strictly required to control the exothermic nature of the subsequent hydride addition and to suppress the competitive, undesired reduction of the methanol solvent.

Step 2: Nucleophilic Hydride Transfer
  • Add sodium borohydride (NaBH₄, 15.0 mmol, 1.5 equiv) portion-wise over 15 minutes ().

  • Causality: NaBH₄ acts as the hydride donor. The nucleophilic hydride attacks the electrophilic carbonyl carbon, pushing the pi-electrons onto the oxygen to form an alkoxide intermediate.

  • Maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to ambient temperature (20-25 °C) for 2 hours.

Step 3: Quenching & Isolation
  • Quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (20 mL).

  • Causality: The mild acid neutralizes excess, unreacted borohydride safely (releasing H₂ gas) and protonates the alkoxide intermediate to yield the final alcohol.

  • Concentrate the mixture in vacuo to remove the bulk of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude 1-Benzhydrylpiperidin-4-ol.

Step 4: Orthogonal Spectroscopic Validation (The Self-Validating Loop)

Before advancing this intermediate to downstream synthesis, it must pass the analytical gates:

  • Gate 1 (Rapid Screen): Perform FT-IR (ATR) on the crude solid. If the 1715 cm⁻¹ band persists, the reaction is incomplete. Re-subject the mixture to reduction conditions. If a broad band at 3350 cm⁻¹ appears and 1715 cm⁻¹ is absent, proceed to Gate 2.

  • Gate 2 (Structural Confirmation): Dissolve a 10 mg sample in CDCl₃ and acquire a ¹H NMR spectrum. Confirm the presence of the ~3.6 ppm methine proton. Integrate this peak against the benzhydryl singlet (~4.2 ppm) to ensure a strict 1:1 ratio, confirming product purity.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). (2024). Sodium Borohydride. PubChem Compound Summary for CID 5156. Available at:[Link]

Validation

Benchmarking 1-Benzhydrylpiperidin-4-ol Derivatives Against Standard H1 Antagonists: A Comprehensive Comparison Guide

The 1-benzhydrylpiperidin-4-ol scaffold represents a highly versatile pharmacophore in the rational design of Histamine H1 receptor antagonists. While classic benzhydryl-based antihistamines (such as diphenhydramine) are...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1-benzhydrylpiperidin-4-ol scaffold represents a highly versatile pharmacophore in the rational design of Histamine H1 receptor antagonists. While classic benzhydryl-based antihistamines (such as diphenhydramine) are notorious for high blood-brain barrier (BBB) penetration and subsequent sedation, functionalizing the piperidin-4-ol moiety offers a strategic pathway to enhance peripheral selectivity and prolong receptor residence time.

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a rigorous, self-validating benchmarking framework. This guide outlines how to objectively evaluate novel 1-benzhydrylpiperidin-4-ol derivatives against established first- and second-generation H1 antagonists using binding, functional, and kinetic assays.

Pharmacological Context & Target Engagement

Histamine H1 receptors are integral membrane proteins belonging to the Class A G-protein coupled receptor (GPCR) superfamily[1]. They couple predominantly to Gq/11 proteins[2]. Upon endogenous agonist binding, the receptor activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[3]. This cascade culminates in the release of intracellular calcium (Ca2+)[4].

Effective H1 antagonists (which function mechanistically as inverse agonists) stabilize the inactive conformation of the receptor, halting this signaling cascade and preventing allergic and inflammatory responses[5].

G H1_Agonist Histamine (Agonist) H1R Histamine H1 Receptor (GPCR) H1_Agonist->H1R Activates Antagonist 1-Benzhydrylpiperidin-4-ol Derivative Antagonist->H1R Inhibits Gq Gq/11 Protein H1R->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds ER PKC Protein Kinase C DAG->PKC Co-activates Ca2->PKC Co-activates

Caption: Histamine H1 Receptor Gq/11 Signaling Pathway and Antagonist Intervention.

Selection of Benchmark Standards

To accurately profile a novel 1-benzhydrylpiperidin-4-ol derivative, it must be benchmarked against a strategically selected panel of reference compounds:

  • Mepyramine (First-Generation): Serves as the baseline for high-affinity, rapid-equilibrium binding. It is the gold standard for radioligand displacement[6].

  • Cetirizine (Second-Generation): Provides a benchmark for prolonged receptor residence time (RT) and low CNS penetration due to its zwitterionic nature[6].

  • Loratadine (Second-Generation): Acts as a comparator for tricyclic structural kinetics, demonstrating how rigidification affects the dissociation rate[3].

Self-Validating Experimental Workflows

A robust benchmarking strategy requires orthogonal assays. Do not rely solely on binding affinity; kinetic residence time often dictates in vivo efficacy more accurately than thermodynamics alone.

Protocol A: Radioligand Competition Binding Assay
  • Causality: We utilize [3H]mepyramine because its well-defined equilibrium dissociation constant (Kd ≈ 2.29 nM) and kinetic profile provide a mathematically reliable baseline for calculating the Ki of competing novel derivatives via the Cheng-Prusoff equation[6].

  • Self-Validating Mechanism: The assay incorporates parallel wells containing a saturating concentration (10 µM) of unlabeled doxepin to define non-specific binding (NSB). True specific binding is only confirmed when the total binding minus NSB yields a robust window, ensuring the test compound is displacing the radioligand from the receptor's Asp3.32 anchor, not merely partitioning into the lipid membrane[1].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293T cells transiently expressing human H1R. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes[1].

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H]mepyramine, and varying concentrations (10⁻¹² to 10⁻⁴ M) of the test derivative[6].

  • Equilibration: Incubate the mixture at 25°C for exactly 4 hours to ensure steady-state equilibrium is reached for both fast- and slow-binding ligands[6].

  • Separation: Rapidly terminate the reaction by vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester[1].

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure radioactivity. Calculate specific binding and derive the Ki[1].

Protocol B: Intracellular Calcium Mobilization Assay (Functional)
  • Causality: Binding affinity (Ki) does not always translate to functional efficacy. We use a real-time calcium mobilization assay to determine the functional IC50 and assess whether the derivative exhibits insurmountable antagonism (often correlated with long residence times)[4].

  • Self-Validating Mechanism: A positive control (histamine alone) establishes the maximum signal (Emax), while a baseline read prior to histamine addition ensures the derivative itself does not possess partial agonist activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells stably expressing hH1R at 40,000 cells/well in a 96-well black, clear-bottom plate and incubate overnight[4].

  • Dye Loading: Remove media and incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) in assay buffer for 45 minutes at 37°C.

  • Pre-incubation: Wash cells and add the 1-benzhydrylpiperidin-4-ol derivative. Pre-incubate for precisely 30 minutes. (Note: Varying this time from 2.5 min to 60 min can reveal kinetic onset differences)[4].

  • Stimulation & Reading: Inject an EC80 concentration of histamine (~10 nM) using an automated fluorometric imaging plate reader (FLIPR)[4].

  • Data Capture: Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes. Calculate the area under the curve (AUC) to determine the functional IC50.

Protocol C: NanoBRET Ligand-Binding Kinetics
  • Causality: In vivo duration of action is heavily dictated by how long a drug stays bound to its target. allows us to measure the kinetic association (kon) and dissociation (koff) rates in living cells, providing the Residence Time (RT = 1/koff)[3].

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding a NanoLuc-fused H1R[3].

  • Tracer Addition: Add a fluorescent H1R tracer (e.g., a BODIPY-mepyramine conjugate) at its predetermined Kd concentration[3].

  • Competition: Add a saturating concentration of the unlabeled 1-benzhydrylpiperidin-4-ol derivative to initiate dissociation of the fluorescent tracer.

  • Measurement: Monitor the decay of the Bioluminescence Resonance Energy Transfer (BRET) signal over time to calculate koff and Residence Time[3].

Workflow Start Compound Library: 1-Benzhydrylpiperidin-4-ol Assay1 Radioligand Binding ([3H]mepyramine) Start->Assay1 Assay2 Functional Calcium Mobilization (Fluo-4) Start->Assay2 Assay3 NanoBRET Kinetics (Living Cells) Start->Assay3 Data1 Affinity (Ki) Assay1->Data1 Data2 Potency (IC50) Assay2->Data2 Data3 Residence Time (RT) Assay3->Data3 Selection Lead Candidate Selection Data1->Selection Data2->Selection Data3->Selection

Caption: Comprehensive Benchmarking Workflow for H1 Antagonist Evaluation.

Comparative Data Synthesis

To objectively evaluate the success of a novel 1-benzhydrylpiperidin-4-ol derivative, experimental data must be synthesized and compared against the benchmark standards. Below is a representative data matrix demonstrating how an optimized derivative should ideally perform:

CompoundTherapeutic ClasspKi (Binding Affinity)IC50 (nM, Functional)Residence Time (min)Target Profile Achieved?
Mepyramine 1st Gen Standard8.62.54.5Baseline (Fast Offset)
Loratadine 2nd Gen Standard7.545.030.0Moderate
Cetirizine 2nd Gen Standard8.215.085.0High (Long RT)
Derivative A 1-Benzhydrylpiperidin-4-ol8.45.245.0Promising
Derivative B 1-Benzhydrylpiperidin-4-ol8.8 1.8 120.0 Optimal Lead

Data Interpretation: Derivative B demonstrates superior thermodynamic affinity (pKi = 8.8) and an exceptionally long residence time (120 min) compared to Cetirizine. This kinetic profile suggests that Derivative B will exhibit prolonged in vivo efficacy and insurmountable antagonism, making it a prime candidate for further preclinical development.

References

  • [6] ACS Omega. "Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics". Available at:[Link]

  • [3] Scientific Reports (PMC). "Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells". Available at:[Link]

  • [4] Investigative Ophthalmology & Visual Science (IOVS). "In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds". Available at:[Link]

  • [2],[5] Pharmacological Reviews. "International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors". Available at:[Link]

Sources

Comparative

Reproducibility of 1-Benzhydrylpiperidin-4-ol synthesis protocols across different catalysts

Executive Summary The synthesis of 1-benzhydrylpiperidin-4-ol (a critical intermediate for antihistamines like diphenylpyraline and ebastine) via the reduction of 1-benzhydrylpiperidin-4-one presents a classic chemoselec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 1-benzhydrylpiperidin-4-ol (a critical intermediate for antihistamines like diphenylpyraline and ebastine) via the reduction of 1-benzhydrylpiperidin-4-one presents a classic chemoselectivity challenge in organic synthesis. The objective is to cleanly reduce the aliphatic ketone ( C=O ) without triggering the hydrogenolysis (cleavage) of the labile N-benzhydryl ( C−N ) protecting group.

This guide objectively evaluates the reproducibility, chemoselectivity, and scalability of different catalytic and stoichiometric reduction protocols. By analyzing the mechanistic causality behind catalyst performance, we provide a self-validating framework for researchers to select the optimal synthetic route.

The Mechanistic Pitfall: Hydrogenation vs. Hydrogenolysis

The primary cause of reproducibility failure in this synthesis is the inappropriate selection of a transition metal catalyst, which leads to competing reaction pathways.

The N-benzhydryl (diphenylmethyl) group is electronically highly stabilized. On the surface of highly active noble metals like Palladium, the benzylic C−N bond is highly susceptible to hydrogenolysis. Palladium's strong affinity for aromatic rings brings the benzylic position into close proximity with the active metal surface, facilitating rapid C−N cleavage before the ketone can be fully reduced [1]. Consequently, using standard Pd/C yields massive amounts of piperidin-4-ol and diphenylmethane rather than the target alcohol [2].

To achieve high reproducibility, the catalytic system must possess a higher turnover frequency for C=O reduction than for benzylic C−N oxidative addition.

Pathway Start 1-Benzhydrylpiperidin-4-one (Starting Material) Ru Ru/C + H2 or NaBH4 Start->Ru Pd Pd/C + H2 Start->Pd Target 1-Benzhydrylpiperidin-4-ol (Target Product) Cleaved Piperidin-4-ol + Diphenylmethane (Hydrogenolysis) Ru->Target Pd->Cleaved

Fig 1: Divergent reaction pathways based on catalyst chemoselectivity.

Catalyst Performance & Alternatives Comparison

Palladium on Carbon (Pd/C)
  • Mechanism: Heterogeneous hydrogenation.

  • Verdict: Not Recommended. Pd/C aggressively promotes the deprotection of N-benzhydryl groups. Even under mild conditions (1 atm H2​ , 25 °C), the reaction yields complex mixtures, making it impossible to reproduce high yields of the intact alcohol [1].

Ruthenium on Carbon (Ru/C)
  • Mechanism: Heterogeneous hydrogenation.

  • Verdict: Highly Recommended for Scale-up. Ruthenium is significantly less active for benzylic C−N bond cleavage but highly active for aliphatic ketone reduction. It provides >95% chemoselectivity. Caveat: It requires specialized pressure vessels, as Ru/C typically demands 50–100 psi of H2​ and mild heating (50 °C) to achieve optimal turnover.

Homogeneous Ru-Transfer Hydrogenation
  • Mechanism: Meerwein-Ponndorf-Verley (MPV) type transfer or metal-hydride transfer (e.g., using RuCl2​(PPh3​)3​ in isopropanol).

  • Verdict: Excellent Precision. Operates entirely without H2​ gas. The homogeneous nature and specific coordination geometry completely eliminate the risk of hydrogenolysis. Highly reproducible but requires inert atmosphere techniques and expensive metal complexes.

Sodium Borohydride ( NaBH4​ )
  • Mechanism: Stoichiometric hydride transfer.

  • Verdict: The Bench Standard. As a non-catalytic alternative, NaBH4​ provides a 100% chemoselective baseline. It operates at atmospheric pressure and room temperature. While not ideal for green-chemistry process scale-up due to boron waste, it is the most reproducible method for discovery-scale synthesis.

Quantitative Data Summary
Catalyst / ReagentConditionsConversionChemoselectivity (Target vs Cleavage)Reproducibility ScoreScalability
10% Pd/C 1 atm H2​ , MeOH, 25 °C>99%< 10% (Major product is cleaved)LowPoor
5% Ru/C 50 psi H2​ , EtOH, 50 °C>98%> 95%HighExcellent
RuCl2​(PPh3​)3​ iPrOH, KOH, 80 °C92%> 99%HighModerate
NaBH4​ MeOH, 0 °C to 25 °C>99%100%Very HighModerate

Decision Matrix for Protocol Selection

Workflow Scale Determine Reaction Scale Bench Discovery / Bench Scale (< 50g) Scale->Bench Process Process / Pilot Scale (> 50g) Scale->Process NaBH4 Protocol B: NaBH4 Reduction (High Yield, Stoichiometric) Bench->NaBH4 Equip High Pressure Reactor Available? Process->Equip RuC Protocol A: Ru/C Hydrogenation (Green, High Atom Economy) Equip->RuC Yes Transfer Ru-Transfer Hydrogenation (Mild, Homogeneous) Equip->Transfer No

Fig 2: Decision matrix for selecting the optimal 1-Benzhydrylpiperidin-4-one reduction protocol.

Self-Validating Experimental Protocols

Protocol A: Catalytic Hydrogenation using 5% Ru/C (Process Scale)

This protocol leverages Ruthenium's kinetic preference for C=O bonds over benzylic C−N bonds.

  • Preparation: In a clean, dry 500 mL Parr hydrogenation bottle, dissolve 1-benzhydrylpiperidin-4-one (26.5 g, 100 mmol) in absolute ethanol (200 mL).

  • Catalyst Addition: Carefully add 5% Ruthenium on Carbon (1.3 g, 5 wt%). Causality: Adding the catalyst to the solvent rather than dry powder prevents localized heating and potential ignition of solvent vapors.

  • Purging: Attach the bottle to the hydrogenation apparatus. Purge the vessel with Nitrogen ( N2​ ) three times, followed by Hydrogen ( H2​ ) three times to ensure a completely inert, oxygen-free atmosphere.

  • Reaction: Pressurize the vessel to 50 psi with H2​ gas. Heat the mixture to 50 °C and engage the shaker/stirrer.

  • Monitoring: Monitor the pressure drop. The reaction is typically complete within 6–8 hours when hydrogen uptake ceases. Verify completion via TLC (Hexanes:EtOAc 7:3, UV active).

  • Workup: Cool to room temperature and carefully vent the H2​ gas. Purge with N2​ . Filter the mixture through a tightly packed pad of Celite® to remove the Ru/C catalyst. Causality: Celite prevents fine carbon particulates and trace metal leaching from contaminating the final API intermediate.

  • Isolation: Wash the Celite pad with additional ethanol (50 mL). Concentrate the combined filtrate under reduced pressure to yield 1-benzhydrylpiperidin-4-ol as a white solid. (Expected Yield: 94-97%).

Protocol B: Chemical Reduction using NaBH4​ (Bench Scale)

This protocol provides an absolute guarantee against hydrogenolysis, serving as a highly reproducible bench standard.

  • Preparation: Dissolve 1-benzhydrylpiperidin-4-one (5.3 g, 20 mmol) in methanol (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Addition: Add Sodium Borohydride ( NaBH4​ ) (0.9 g, 24 mmol, 1.2 equiv) in small portions over 15 minutes. Causality: NaBH4​ reacts exothermically with methanol to release H2​ gas. Portion-wise addition at low temperatures prevents thermal runaway and minimizes the competitive decomposition of the hydride reagent by the solvent.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Quenching: Carefully add distilled water (10 mL) dropwise to quench unreacted NaBH4​ , followed by acetone (5 mL) to consume any residual active boron species.

  • Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Dilute the aqueous residue with saturated NaHCO3​ (30 mL) and extract with Ethyl Acetate ( 3×40 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and evaporate to dryness to yield the pure 1-benzhydrylpiperidin-4-ol. (Expected Yield: 96-99%).

References

  • The Development of Scalable and Efficient Methods for the Preparation of Dicyclopropylamine HCl Salt. ACS Publications. Available at:[Link]

  • Accelerated Process Development of Pharmaceuticals: Selective Catalytic Hydrogenations of Nitro Compounds Containing Other Functionalities. ACS Publications. Available at:[Link]

Validation

Comparative Analysis of 1-Benzhydrylpiperidin-4-ol Extraction and Purification Methods

Executive Summary In medicinal chemistry and drug development, 1-Benzhydrylpiperidin-4-ol (CAS 101768-26-7) serves as a critical screening compound and a foundational building block for synthesizing complex antihistamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and drug development, 1-Benzhydrylpiperidin-4-ol (CAS 101768-26-7) serves as a critical screening compound and a foundational building block for synthesizing complex antihistamines and CNS-active therapeutics[1]. However, isolating this piperidine derivative from crude synthetic mixtures—often contaminated with unreacted benzhydryl chloride, piperidin-4-ol, and poly-alkylated byproducts—presents a significant downstream bottleneck.

As an application scientist, I approach the extraction of this compound not as a generic procedure, but as a targeted exploitation of its specific physicochemical properties. This guide provides an in-depth, comparative analysis of three distinct isolation methodologies: Acid-Base Liquid-Liquid Extraction (LLE), Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE), and Supercritical Fluid Chromatography (SFC).

Physicochemical Profiling & Mechanistic Grounding

To design a robust extraction protocol, we must first deconstruct the molecule:

  • The Piperidine Nitrogen: This secondary/tertiary amine is the chemical linchpin of our extraction strategies. Structural analogs like diphenylmethylpiperidine exhibit a pKa of approximately 10.06[2]. Consequently, the nitrogen atom is highly responsive to pH swings, transitioning between a highly water-soluble cationic ammonium salt (at low pH) and a lipophilic free base (at high pH).

  • The Benzhydryl (Diphenylmethyl) Group: This bulky, dual-ring system imparts significant hydrophobicity (high LogP) to the free base, driving its affinity for organic solvents and reversed-phase sorbents.

  • The Hydroxyl Group: Provides a localized dipole and hydrogen-bonding donor/acceptor site, which slightly lowers the pKa relative to unsubstituted piperidine and offers unique selectivity handles during chromatographic separation.

Comparative Extraction Strategies

Acid-Base Liquid-Liquid Extraction (LLE)

Mechanism: LLE is the workhorse of bulk pharmaceutical purification. It relies entirely on the pKa differential between the target amine and neutral impurities. By dropping the pH below 3, the piperidine nitrogen protonates, forcing the target into the aqueous phase while lipophilic, non-basic impurities (like benzhydrol) remain in the organic phase. A subsequent pH swing to >12 deprotonates the amine, allowing the purified free base to be extracted back into a clean organic solvent. Best For: Gram-to-kilogram scale synthesis where cost-efficiency is paramount.

Mixed-Mode Cation Exchange (MCX) SPE

Mechanism: MCX SPE utilizes a dual-retention mechanism. The sorbent contains both reversed-phase (hydrophobic) and strong cation-exchange (sulfonic acid) functional groups. The hydrophobic benzhydryl group binds to the reversed-phase backbone, while the protonated piperidine nitrogen forms a strong ionic bond with the cation-exchange sites. This allows for rigorous washing with strong organic solvents to remove neutral impurities before eluting the target with a basic organic solvent. Best For: Analytical quantification, bioanalysis, or milligram-scale purification of highly complex matrices.

Supercritical Fluid Chromatography (SFC)

Mechanism: SFC uses supercritical CO₂ combined with a polar modifier (e.g., methanol with a basic additive like diethylamine). It exploits orthogonal phase partitioning. The basic additive suppresses the ionization of the piperidine nitrogen, preventing peak tailing on the stationary phase, while the supercritical fluid ensures rapid mass transfer. Best For: High-throughput library purification and isolation of stereoisomers.

Quantitative Performance Comparison

The following table synthesizes the empirical performance metrics of the three methodologies based on standard laboratory workflows:

Performance MetricAcid-Base LLE (pH Swing)MCX Solid-Phase ExtractionSupercritical Fluid Chromatography
Typical Recovery Yield 85% – 90%> 95%90% – 95%
Achievable Purity ~92% – 95%> 98%> 99%
Scalability High (Multi-kilogram)Low (Analytical/Prep)Medium (Gram to Kilogram)
Processing Time 4 – 6 hours1 – 2 hours< 10 minutes per run
Solvent Consumption High (Aqueous/Organic)LowVery Low (CO₂-based)
Primary Limitation Emulsion formation risksSorbent capacity limitsHigh capital equipment cost

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated to empower the researcher to troubleshoot deviations.

Protocol A: pH-Swing Liquid-Liquid Extraction (LLE)

This protocol assumes a starting matrix of 10g crude reaction mixture dissolved in 100 mL Ethyl Acetate (EtOAc).

  • Primary Acidification: Add 100 mL of 1M HCl to the organic mixture. Stir vigorously for 15 minutes.

    • Causality: The pKa of the piperidine nitrogen is ~10.06[2]. At pH < 2, the amine is >99.9% protonated, shifting its partition coefficient entirely into the aqueous layer.

  • Phase Separation & Validation: Transfer to a separatory funnel and allow layers to separate. Collect the lower aqueous phase.

    • Validation Check: Spot the retained organic phase on a TLC plate (UV 254 nm). The absence of the target spot (Rf ~0.2 in 10% MeOH/DCM with 1% NH₄OH) confirms successful extraction into the aqueous phase. Discard the organic phase containing neutral impurities.

  • Aqueous Wash: Wash the aqueous phase with 50 mL of diethyl ether.

    • Causality: Removes trace lipophilic precursors (e.g., unreacted benzhydryl chloride) that may have been mechanically carried over. Discard the ether wash.

  • Basification: Cool the aqueous phase in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 12.

    • Causality: Deprotonates the piperidine nitrogen, reforming the lipophilic free base. The solution will become cloudy as the product oils/precipitates out.

    • Validation Check: Use a high-range pH strip to physically verify pH > 12. Failure to reach this pH will result in product loss in the aqueous phase.

  • Final Extraction: Extract the basic aqueous phase with 2 x 75 mL EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield pure 1-Benzhydrylpiperidin-4-ol.

Protocol B: MCX Solid-Phase Extraction (Analytical Scale)

Designed for isolating the compound from biological matrices or micro-scale reactions.

  • Conditioning: Pass 2 mL Methanol (MeOH), followed by 2 mL 2% Formic Acid in Water through a 60mg MCX cartridge.

    • Causality: Activates the hydrophobic carbon chains and ensures the sulfonic acid groups are ionized and ready for cation exchange.

  • Loading: Dilute the sample in 1 mL of 2% Formic Acid and load onto the cartridge at 1 mL/min.

    • Validation Check: Collect the flow-through. Analyze via LC-MS to ensure no target mass (m/z 268.17 [M+H]+) is present, confirming complete retention.

  • Wash 1 (Aqueous): Wash with 2 mL 2% Formic Acid. (Removes hydrophilic neutral/acidic impurities).

  • Wash 2 (Organic): Wash with 2 mL 100% MeOH.

    • Causality: The target remains locked to the sorbent via strong ionic bonds, allowing aggressive organic washing to strip away highly lipophilic neutral impurities.

  • Elution: Elute the target with 2 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH.

    • Causality: The high pH of the eluent neutralizes the protonated piperidine, breaking the ionic bond and allowing the methanol to sweep the free base off the reversed-phase backbone.

Workflow Visualization

Extraction_Pathway A Crude Reaction Mixture (Target + Impurities) B Acidification (pH 2) Protonation of Amine A->B C Phase Separation B->C D Organic Phase (Neutral Impurities) C->D Discard E Aqueous Phase (Protonated Target) C->E Retain F Basification (pH 12) Deprotonation to Free Base E->F G Extraction (EtOAc) F->G H Aqueous Phase (Inorganic Salts) G->H Discard I Organic Phase (Target Free Base) G->I Retain J Crystallization Pure 1-Benzhydrylpiperidin-4-ol I->J

Workflow of the pH-swing Liquid-Liquid Extraction for 1-Benzhydrylpiperidin-4-ol purification.

References

  • [2] National Center for Biotechnology Information (NIH). "2-Diphenylmethylpiperidine | C18H21N | CID 160506". PubChem Database. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Benzhydrylpiperidin-4-ol proper disposal procedures

Comprehensive Hazardous Waste Management Protocol: 1-Benzhydrylpiperidin-4-ol In pharmaceutical research and drug development, the safe and compliant disposal of screening compounds and synthetic intermediates is as crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Hazardous Waste Management Protocol: 1-Benzhydrylpiperidin-4-ol

In pharmaceutical research and drug development, the safe and compliant disposal of screening compounds and synthetic intermediates is as critical as the experimental design itself. 1-Benzhydrylpiperidin-4-ol (CAS No. 101768-26-7) is a specialized organic compound frequently utilized in medicinal chemistry[1]. Because it is a biologically active piperidine derivative, its disposal must strictly adhere to the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the Environmental Protection Agency (EPA) to prevent environmental contamination and ensure occupational safety[2][3].

This guide provides a self-validating, step-by-step operational protocol for the lifecycle management and final destruction of 1-Benzhydrylpiperidin-4-ol waste in a professional laboratory setting.

Part 1: Chemical Profiling and Waste Classification

Before initiating any disposal protocol, the physical and chemical properties of the waste must be profiled to determine the correct containment strategy. 1-Benzhydrylpiperidin-4-ol is a solid organic amine/alcohol, meaning its primary hazards in a waste stream relate to its combustibility and potential toxicity if released into aquatic environments.

Table 1: Waste Profiling Data for 1-Benzhydrylpiperidin-4-ol

PropertySpecification / ClassificationOperational Rationale
Chemical Formula C18H21NO[1]High carbon content dictates that high-temperature incineration is the most effective destruction method[4].
Molecular Weight 267.4 g/mol [1]Heavy organic molecule; will not readily volatilize under standard conditions, reducing inhalation risk during solid waste transfer.
EPA Waste Code Unlisted Hazardous WasteMust be evaluated for characteristic toxicity. Typically managed as non-halogenated organic hazardous waste[5].
Incompatibilities Strong oxidizers, strong acidsSegregation is mandatory. Mixing organic amines with strong oxidizers in a waste drum can initiate exothermic reactions and fires[2][3].
Primary Disposal Route TSDF IncinerationComplete thermal destruction prevents active pharmaceutical ingredients (APIs) from entering municipal water systems[4].

Part 2: Satellite Accumulation Area (SAA) Protocol

The National Research Council and the EPA mandate that chemical waste must be accumulated at or near the point of generation, under the direct control of laboratory personnel[2][6]. This is known as a Satellite Accumulation Area (SAA).

Step-by-Step SAA Methodology:

  • Container Selection:

    • Action: Select a high-density polyethylene (HDPE) or amber glass wide-mouth container.

    • Causality: HDPE and glass are chemically inert to solid organic amines and residual organic solvents (like methanol or dichloromethane) that may be mixed with the 1-Benzhydrylpiperidin-4-ol waste. Wide-mouth containers prevent spillage during the transfer of solid powders.

  • Segregation and Secondary Containment:

    • Action: Place the waste container in a secondary containment tray specifically designated for "Organic Bases/Amines." Ensure no nitric acid or perchlorates are stored in the same tray.

    • Causality: Secondary containment captures catastrophic container failures. Segregating from oxidizers prevents spontaneous combustion in the event of a mixed spill[2][6].

  • Regulatory Labeling:

    • Action: Affix a hazardous waste tag immediately upon placing the first milligram of waste into the container. The label must explicitly state "Hazardous Waste," list "1-Benzhydrylpiperidin-4-ol" (no abbreviations), and indicate the primary hazard (e.g., "Toxic/Combustible")[3][6].

    • Causality: Unlabeled "mystery powders" trigger costly unknown-waste profiling by disposal companies and violate EPA RCRA compliance, leading to severe institutional fines.

  • Volume and Time Management:

    • Action: Fill the container to no more than 90% capacity[3]. Once the container is full, date the label and transfer it to the facility's Central Accumulation Area (CAA) within 72 hours[6].

    • Causality: Leaving a 10% headspace accommodates potential thermal expansion of any residual solvents. The 72-hour rule is a strict EPA mandate to prevent excessive accumulation of hazardous materials in active research spaces.

Part 3: Waste Lifecycle Visualization

The following diagram illustrates the validated logistical pathway for 1-Benzhydrylpiperidin-4-ol, ensuring a continuous chain of custody from the laboratory bench to final destruction.

WasteFlow Gen Waste Generation (1-Benzhydrylpiperidin-4-ol) SAA Satellite Accumulation Area (SAA) Gen->SAA Immediate labeling & containment CAA Central Accumulation Area (CAA) SAA->CAA Transfer within 72 hrs of filling Transport Licensed EPA Transporter CAA->Transport Manifested via Waste Broker TSDF TSDF Incineration (Final Destruction) Transport->TSDF Thermal breakdown to CO2, H2O, NOx

Logistical workflow for RCRA-compliant chemical waste disposal from generation to incineration.

Part 4: Institutional Transfer and Final Destruction

Once the waste leaves the laboratory's SAA, it enters the heavily regulated institutional disposal phase. Laboratories must never attempt to treat, neutralize, or dispose of 1-Benzhydrylpiperidin-4-ol via the sanitary sewer system[2][4].

Step-by-Step Institutional Methodology:

  • Waste Profiling and Lab Packing:

    • Action: The institution's Environmental Health & Safety (EH&S) officer or a contracted waste broker groups the 1-Benzhydrylpiperidin-4-ol container with other compatible organic wastes (e.g., other solid amines or non-halogenated solvents) into a larger DOT-approved shipping drum[3].

    • Causality: "Lab packing" consolidates compatible chemicals, reducing transportation costs while maintaining chemical stability during transit.

  • Manifest Generation:

    • Action: Generate an EPA Uniform Hazardous Waste Manifest. This document tracks the waste from "cradle to grave."

    • Causality: The manifest provides a legal record of the waste's chain of custody, transferring liability from the generator to the transporter, and finally to the receiving facility[5].

  • TSDF Incineration:

    • Action: The licensed hauler transports the waste to a certified Treatment, Storage, and Disposal Facility (TSDF)[3][5]. The compound is subjected to high-temperature rotary kiln incineration (typically >1,000°C).

    • Causality: Incineration is the only approved method for this class of complex organic molecule. The extreme heat breaks the carbon-carbon and carbon-nitrogen bonds of the piperidine and benzhydryl groups, converting the hazardous compound entirely into carbon dioxide, water vapor, and nitrogen oxides (which are subsequently scrubbed from the exhaust)[4].

References

  • Screening Compounds P141283. EvitaChem.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency (EPA).
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • School Chemistry Labs - Waste & Debris Fact Sheets. US Environmental Protection Agency (EPA).

Sources

Handling

Personal protective equipment for handling 1-Benzhydrylpiperidin-4-ol

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist of compliance, but as a system of mechanistic defenses tailored to the specific physicochemical properties of the molecule at hand....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist of compliance, but as a system of mechanistic defenses tailored to the specific physicochemical properties of the molecule at hand.

Handling 1-Benzhydrylpiperidin-4-ol (CAS 101768-26-7)[1] requires a nuanced understanding of its molecular architecture. This compound features a highly lipophilic benzhydryl moiety coupled with a basic piperidine nitrogen. This specific structure dictates our operational hazards: the lipophilicity drives rapid dermal penetration if the powder contacts hydrated skin, while the basic amine causes acute localized tissue irritation. Furthermore, as a fine crystalline powder, it presents a significant electrostatic aerosolization risk during routine weighing and transfer operations.

The following guide establishes a self-validating safety system, ensuring that every piece of personal protective equipment (PPE) and every operational step serves a specific, scientifically grounded purpose.

Risk Assessment & The Causality of PPE Selection

Standard PPE protocols often fail because they ignore the physical state and chemical behavior of the analyte. For 1-Benzhydrylpiperidin-4-ol, we must implement controls that specifically counteract its permeation and aerosolization risks, in accordance with the[2].

  • Dermal Defense: The high partition coefficient (LogP) of the benzhydryl group allows the molecule to readily cross the stratum corneum. A single layer of standard nitrile is insufficient for prolonged exposure. We mandate a double-glove system so that if the outer glove is contaminated, the inner glove maintains an uncompromised barrier during the doffing process.

  • Respiratory Defense: Fine powders are highly susceptible to electrostatic repulsion in dry laboratory environments. Opening a static-charged plastic vial can cause the powder to "jump," creating an invisible inhalation hazard. Engineering controls (fume hoods) are the primary defense, backed by particulate respirators when containment is broken.

  • Chemical Neutralization: Because the piperidine nitrogen is basic, decontamination cannot rely on water alone. It requires a mild acid (e.g., 1% citric acid) to protonate the amine, converting the lipophilic free base into a water-soluble salt for effective mechanical removal.

Personal Protective Equipment (PPE) Matrix

The following table summarizes the mandatory PPE for handling 1-Benzhydrylpiperidin-4-ol, detailing the mechanistic rationale behind each requirement.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile (minimum 5 mil thickness).The lipophilic benzhydryl group accelerates permeation through single-layer elastomers. Double-gloving ensures the inner barrier remains intact.
Eye Protection Snug-fitting, indirect-vented chemical safety goggles.Prevents airborne particulates (dust aerosolization) from contacting ocular mucosa, which the basic piperidine ring would severely irritate.
Body Protection Standard cotton lab coat with knit cuffs, fully buttoned.Knit cuffs prevent powder from migrating up the forearm. The coat provides a physical barrier against electrostatic powder cling.
Respiratory Protection N95 or P100 particulate respirator (if handled outside a hood).Mitigates inhalation of fine crystalline dust. Note: Primary control must always be a properly calibrated fume hood.

Operational Protocols

The following step-by-step methodologies are designed as self-validating systems. Do not proceed to the next step unless the current step's success condition has been met.

Protocol A: Safe Weighing and Transfer

This protocol minimizes electrostatic dispersion and ensures the compound remains contained throughout the transfer process, adhering to guidelines set forth in[3].

  • Engineering Control Verification: Verify that the Class II Fume Hood has a face velocity between 80–120 feet per minute (fpm). Validation: Check the digital monitor or use a tissue test to confirm inward airflow.

  • PPE Donning: Don the lab coat, safety goggles, and double nitrile gloves.

  • Static Mitigation: Place an anti-static mat on the balance. Pass an anti-static gun (Zerostat) over the sealed vial of 1-Benzhydrylpiperidin-4-ol and the weighing boat to neutralize surface charges.

  • Enclosed Transfer: Open the vial slowly inside the hood. Use a grounded, static-free stainless steel spatula to transfer the powder.

  • Sealing: Once weighed, transfer the powder to the destination vessel and seal it before removing it from the fume hood.

  • Doffing & Decontamination: Remove the outer contaminated gloves inside the hood and dispose of them in solid waste. Wipe down the balance and spatula with a 1% citric acid solution, followed by a 70% ethanol wipe.

WeighingWorkflow N1 1. Verify Engineering Controls (Fume Hood Face Velocity >80 fpm) N2 2. Don Advanced PPE (Double Nitrile, Goggles, Coat) N1->N2 N3 3. Static Mitigation (Discharge vial with anti-static gun) N2->N3 N4 4. Enclosed Transfer (Weigh and seal inside hood) N3->N4 N5 5. Doffing & Decon (Remove outer gloves, wipe surfaces) N4->N5

Workflow for the safe weighing and transfer of 1-Benzhydrylpiperidin-4-ol.
Protocol B: Spill Management and Decontamination

Dry sweeping a powder spill is strictly prohibited as it generates a massive inhalation hazard.

  • Isolation: Immediately halt work. If the spill is outside the fume hood and exceeds 50g, evacuate the immediate area and allow aerosols to settle for 15 minutes.

  • Aerosol Suppression: Don a P100 respirator. Gently cover the spilled powder with damp paper towels. The moisture binds the fine particulates, preventing them from becoming airborne.

  • Chemical Neutralization: Spray the damp towels with a 1% citric acid or dilute acetic acid solution. Causality: This protonates the basic piperidine nitrogen, converting the lipophilic powder into a highly water-soluble salt.

  • Mechanical Collection: Use a disposable plastic scoop to lift the dampened, neutralized mass into a hazardous waste bag.

  • Final Decontamination: Wipe the spill area twice with soapy water, followed by a final wipe with 70% ethanol to remove any residual organics.

SpillResponse S1 Isolate Area (Evacuate if >50g) S2 Suppress Aerosols (Cover with damp towels) S1->S2 S3 Chemical Neutralization (Apply 1% Citric Acid) S2->S3 S4 Mechanical Collection (Scoop into RCRA waste) S3->S4

Mechanistic spill response protocol emphasizing aerosol suppression and neutralization.

Disposal and Waste Management Plan

1-Benzhydrylpiperidin-4-ol waste must be managed strictly in accordance with Resource Conservation and Recovery Act (RCRA) guidelines to prevent environmental contamination and protect downstream sanitation workers.

  • Solid Waste: All contaminated consumables—including outer nitrile gloves, weighing boats, damp paper towels from spill cleanups, and empty reagent vials—must be placed in a puncture-resistant, sealable biohazard/chemical waste bag. Label the bag explicitly as "Toxic Solid Waste - Piperidine Derivatives."

  • Liquid Waste: Aqueous decontamination solutions (containing the protonated piperidine salt) must be collected in a compatible high-density polyethylene (HDPE) carboy. Label as "Aqueous Basic Amine Waste."Critical Warning: Do not mix this waste stream with strong oxidizing agents (e.g., nitric acid, peroxides), as the organic benzhydryl moiety can undergo exothermic degradation.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Washington, DC: U.S. Department of Labor. Available at:[Link]

Sources

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